Sinapyl alcohol-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
213.24 g/mol |
IUPAC Name |
4-[(E)-3-hydroxyprop-1-enyl]-2-methoxy-6-(trideuteriomethoxy)phenol |
InChI |
InChI=1S/C11H14O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-4,6-7,12-13H,5H2,1-2H3/b4-3+/i1D3 |
InChI Key |
LZFOPEXOUVTGJS-VGIDZVCYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=CC(=C1)/C=C/CO)OC)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CCO |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of Deuterated Sinapyl Alcohol: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a critical tool in mechanistic studies, structural analysis, and the development of pharmaceuticals with improved metabolic profiles. Sinapyl alcohol, a key monolignol in the biosynthesis of lignin, is a frequent subject of such isotopic labeling to probe lignification processes and reaction dynamics. This technical guide provides a comprehensive overview of the physicochemical properties of deuterated sinapyl alcohol, drawing upon established principles of isotope effects and data from related deuterated compounds. While specific quantitative data for deuterated sinapyl alcohol is sparse in publicly available literature, this guide extrapolates the expected changes in its properties and outlines the experimental protocols for its synthesis and characterization.
Introduction to Deuteration and Isotope Effects
The substitution of protium (¹H) with deuterium (²H or D) introduces subtle yet significant changes in the physicochemical properties of a molecule. These changes, known as isotope effects, arise primarily from the mass difference between the two isotopes. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond due to its lower zero-point energy.[1] This fundamental difference manifests in altered spectroscopic signatures, reaction kinetics, and bulk physical properties.[1][2]
In the context of drug development, deuteration can block metabolic sites, leading to a longer half-life and potentially reduced dosage requirements.[3] For researchers, deuterated compounds are invaluable probes for elucidating reaction mechanisms and simplifying complex spectra in techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]
Expected Physicochemical Properties of Deuterated Sinapyl Alcohol
Tabulated Physicochemical Data
The following table summarizes the expected shifts in the physicochemical properties of sinapyl alcohol upon deuteration. The quantitative values are illustrative and based on typical isotope effects observed for related compounds.
| Property | Non-Deuterated Sinapyl Alcohol (Expected) | Deuterated Sinapyl Alcohol (Expected Change) | Rationale for Change (Isotope Effect) |
| Molecular Weight | ~180.19 g/mol | Increase by ~1.006 g/mol per D atom | The mass of a deuterium atom is approximately twice that of a protium atom. |
| Melting Point | ~61-65 °C | Slight increase | Deuteration can lead to stronger intermolecular interactions (e.g., hydrogen bonding) and altered crystal packing, often resulting in a higher melting point. |
| Boiling Point | Not applicable (decomposes) | Not applicable | Similar to the non-deuterated form, sinapyl alcohol is expected to decompose at higher temperatures. For smaller, volatile molecules, deuteration typically increases the boiling point due to stronger van der Waals forces. |
| Solubility | Sparingly soluble in water | Potential for slight alteration | The effect of deuteration on solubility can be complex and depends on the solvent and the specific location of deuteration. Changes in polarity and hydrogen bonding capabilities can either increase or decrease solubility. |
| pKa (Phenolic Hydroxyl) | ~9-10 | Slight increase | The O-D bond is stronger than the O-H bond, making the deuterated hydroxyl group slightly less acidic and thus increasing the pKa. |
| Vibrational Frequency (IR) | C-H stretch: ~2850-3000 cm⁻¹ | C-D stretch: ~2100-2200 cm⁻¹ | The vibrational frequency is inversely proportional to the square root of the reduced mass of the bonded atoms. The greater mass of deuterium leads to a significant decrease in the stretching frequency of C-D bonds. |
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuteration profoundly impacts NMR spectra. Since deuterium has a spin of 1 (compared to 1/2 for protium), it is typically not observed in ¹H NMR experiments. This "silencing" of signals is a powerful tool for simplifying complex spectra and assigning signals. In ¹³C NMR, carbons bonded to deuterium show a characteristic triplet multiplicity (due to C-D coupling) and are often attenuated in intensity. A small upfield shift (isotope shift) is also typically observed for the deuterated carbon and adjacent carbons.
Mass Spectrometry (MS): In mass spectrometry, each deuterium atom increases the mass of the molecule by approximately 1.006 Da. This mass shift allows for the straightforward determination of the degree of deuteration. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique that leverages the exchange of labile protons (like those in hydroxyl or amine groups) with deuterium from a deuterated solvent to probe protein conformation and dynamics.
Experimental Protocols
Synthesis of Deuterated Sinapyl Alcohol
The synthesis of deuterated sinapyl alcohol can be achieved through various methods, often starting from commercially available precursors. A common approach involves the reduction of a deuterated sinapaldehyde.
Protocol: Reduction of Deuterated Sinapaldehyde
-
Preparation of Deuterated Sinapaldehyde: Sinapaldehyde can be deuterated at specific positions through various organic synthesis routes. For example, deuteration of the aromatic ring can be achieved via acid-catalyzed H-D exchange in D₂O.
-
Reduction Reaction:
-
Dissolve deuterated sinapaldehyde in a suitable solvent such as methanol or a mixture of dioxane and water.
-
Cool the solution in an ice bath.
-
Add a reducing agent such as sodium borodeuteride (NaBD₄) portion-wise to the solution. Using NaBD₄ will introduce a deuterium atom at the α-position of the alcohol.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of an acid (e.g., dilute HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure deuterated sinapyl alcohol.
-
Characterization by NMR Spectroscopy
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve a small amount of the deuterated sinapyl alcohol in a deuterated NMR solvent (e.g., acetone-d₆, methanol-d₄).
-
¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the deuterated positions confirms successful deuteration.
-
¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum. Observe the characteristic triplet for carbons directly bonded to deuterium and any upfield isotope shifts.
-
2D NMR: Techniques like HSQC and HMBC can be used for complete structural assignment and to confirm the location of deuterium atoms.
Characterization by Mass Spectrometry
Protocol: ESI-Q-TOF Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the deuterated sinapyl alcohol in a suitable solvent for electrospray ionization (ESI), such as methanol or acetonitrile with a small amount of formic acid.
-
Infusion and Ionization: Infuse the sample solution into the ESI source of a quadrupole time-of-flight (Q-TOF) mass spectrometer.
-
Mass Analysis: Acquire the mass spectrum in positive or negative ion mode. The molecular ion peak will be shifted by +n Da, where n is the number of deuterium atoms incorporated. High-resolution mass spectrometry will confirm the elemental composition.
Visualizations
Synthesis Workflow
Caption: A generalized workflow for the synthesis of deuterated sinapyl alcohol.
Analytical Workflow for Structural Confirmation
Caption: Workflow for the structural confirmation of deuterated sinapyl alcohol.
Conclusion
Deuterated sinapyl alcohol is a vital research tool for understanding lignification and related biochemical pathways. While specific, consolidated physicochemical data remains to be fully documented in the literature, a strong predictive understanding can be derived from the fundamental principles of isotope effects. The synthesis and characterization of this molecule are achievable through established organic chemistry and analytical techniques. This guide provides researchers and drug development professionals with the foundational knowledge to effectively utilize deuterated sinapyl alcohol in their studies, from predicting its behavior to confirming its synthesis.
References
An In-depth Technical Guide to the Spectroscopic Data of Sinapyl Alcohol-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sinapyl Alcohol and Its Deuterated Analogue
Sinapyl alcohol is a key monomer in the biosynthesis of lignin, a complex polymer essential for structural support in terrestrial plants. Its chemical structure features a phenylpropanoid backbone with two methoxy groups and a hydroxyl group on the aromatic ring. The deuterated form, Sinapyl alcohol-d3, is a valuable tool for tracer studies, allowing for the tracking of its incorporation into various biological and chemical systems without interfering with the inherent chemical properties of the molecule. For the purpose of this guide, "this compound" will refer to the isotopologue with one of its two equivalent methoxy groups deuterated (–OCD₃).
Predicted Spectroscopic Data for this compound
The introduction of deuterium atoms into the sinapyl alcohol structure will induce predictable changes in its mass spectrum and nuclear magnetic resonance (NMR) spectra. The infrared (IR) spectrum is expected to show more subtle changes.
The molecular weight of non-deuterated sinapyl alcohol (C₁₁H₁₄O₄) is approximately 210.23 g/mol . The substitution of three hydrogen atoms with three deuterium atoms in one methoxy group will increase the molecular weight by approximately 3.01 g/mol .
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z (Non-deuterated) | Predicted m/z (this compound) | Notes |
| [M]+ | 210 | 213 | Molecular ion |
| [M-H₂O]+ | 192 | 195 | Loss of water |
| [M-CH₂OH]+ | 179 | 179 or 182 | Loss of the hydroxymethyl group. Fragmentation of the non-deuterated side chain will result in m/z 179, while fragmentation involving the deuterated methoxy group is less likely but would result in a different fragment. |
| [M-OCH₃]+ | 179 | 176 | Loss of a methoxy or deuteromethoxy group. |
The most significant changes will be observed in the ¹H and ¹³C NMR spectra. In the ¹H NMR spectrum, the signal corresponding to the protons of one methoxy group will be absent. In the ¹³C NMR spectrum, the carbon of the deuterated methoxy group will exhibit a triplet multiplicity due to coupling with deuterium (spin I=1) and a slight upfield shift.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound in Acetone-d₆
| Proton | Predicted Chemical Shift (δ) ppm (Non-deuterated) | Predicted Chemical Shift (δ) ppm (this compound) | Multiplicity | Coupling Constant (J) Hz |
| Hα | 6.52 | 6.52 | d | 15.9 |
| Hβ | 6.33 | 6.33 | dt | 15.9, 5.3 |
| Hγ | 4.22 | 4.22 | dd | 5.3, 1.5 |
| Ar-H | 6.75 | 6.75 | s | |
| OCH₃ | 3.86 | 3.86 | s | |
| OCD₃ | 3.86 | - | - | - |
| Ar-OH | 7.3 (broad) | 7.3 (broad) | s | |
| γ-OH | 3.6 (broad) | 3.6 (broad) | s |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in Acetone-d₆
| Carbon | Predicted Chemical Shift (δ) ppm (Non-deuterated) | Predicted Chemical Shift (δ) ppm (this compound) | Multiplicity |
| Cα | 129.5 | 129.5 | s |
| Cβ | 129.0 | 129.0 | s |
| Cγ | 63.2 | 63.2 | s |
| C1 | 133.5 | 133.5 | s |
| C2, C6 | 104.5 | 104.5 | s |
| C3, C5 | 148.8 | 148.8 | s |
| C4 | 138.5 | 138.5 | s |
| OCH₃ | 56.5 | 56.5 | q |
| OCD₃ | 56.5 | ~56.0 | t |
The IR spectrum of this compound is expected to be very similar to that of the non-deuterated compound, with the most notable difference being the appearance of C-D stretching vibrations.
Table 4: Predicted Key IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) (Non-deuterated) | Predicted Wavenumber (cm⁻¹) (this compound) | Description |
| O-H stretch (phenolic) | 3400-3200 (broad) | 3400-3200 (broad) | Hydrogen-bonded hydroxyl group |
| O-H stretch (alcoholic) | 3350-3250 (broad) | 3350-3250 (broad) | Hydrogen-bonded hydroxyl group |
| C-H stretch (aromatic) | 3100-3000 | 3100-3000 | Aromatic C-H |
| C-H stretch (aliphatic) | 3000-2850 | 3000-2850 | Alkene and methoxy C-H |
| C-D stretch | - | ~2200-2100 | Deuterated methoxy C-D |
| C=C stretch (aromatic) | 1600, 1510, 1460 | 1600, 1510, 1460 | Aromatic ring vibrations |
| C-O stretch | 1270, 1120 | 1270, 1120 | Aryl-alkyl ether and alcohol C-O |
Experimental Protocols
The following sections describe the proposed synthesis of this compound and the general procedures for acquiring the spectroscopic data.
The synthesis of this compound can be adapted from established methods for preparing deuterated monolignols. A plausible route starts from syringaldehyde and introduces the deuterium label via a deuterated methylating agent.
Workflow for the Synthesis of this compound
Caption: Synthesis workflow for this compound.
Protocol:
-
Protection of Syringaldehyde: The phenolic hydroxyl group of syringaldehyde is protected, for example, by acetylation with acetic anhydride and pyridine.
-
Demethylation: One of the methoxy groups of the protected syringaldehyde is selectively demethylated using a reagent like boron tribromide (BBr₃).
-
Deuteromethylation: The resulting free hydroxyl group is then methylated using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I), in the presence of a base like potassium carbonate (K₂CO₃) to introduce the deuterium label.
-
Deprotection: The protecting group on the phenolic hydroxyl is removed to yield Sinapyl aldehyde-d3.
-
Reduction: The aldehyde functional group of Sinapyl aldehyde-d3 is reduced to a primary alcohol using a reducing agent such as sodium borohydride (NaBH₄) to form this compound.
-
Purification: The final product is purified using column chromatography on silica gel.
General Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic analysis.
Protocols:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as acetone-d₆ or chloroform-d. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Mass Spectrometry: High-resolution mass spectra are obtained using techniques such as electrospray ionization (ESI) or electron ionization (EI) to determine the accurate mass and fragmentation pattern of the molecule.
-
IR Spectroscopy: The infrared spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, often with an attenuated total reflectance (ATR) accessory for solid or liquid samples.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. The predicted data and outlined experimental protocols offer a starting point for researchers working with this and other deuterated monolignols. The use of such labeled compounds is crucial for advancing our knowledge in plant biochemistry, lignin chemistry, and related fields. Direct experimental verification of this data is encouraged to further validate and refine these predictions.
The Metabolic Odyssey of Sinapyl Alcohol-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapyl alcohol, a monolignol vital to the structural integrity of plant cell walls, is a phenolic compound that is increasingly being investigated for its potential pharmacological activities. The deuterated form, Sinapyl alcohol-d3, serves as a valuable tool for researchers, acting as a stable isotope tracer to elucidate its metabolic journey within a biological system. This technical guide provides a comprehensive overview of the metabolic fate of this compound, from its initial absorption to its ultimate excretion. By understanding its biotransformation, researchers can better interpret preclinical and clinical data, paving the way for the development of novel therapeutics.
I. Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
While direct ADME studies on this compound are not extensively published, its metabolic pathway can be reliably inferred from studies on sinapyl alcohol, its glycoside precursors like syringin, and the well-established metabolism of analogous phenolic compounds in mammals. The deuterium labeling in this compound is not expected to alter the metabolic pathways, although it may slightly influence the rate of certain enzymatic reactions, a phenomenon known as the kinetic isotope effect.
A. Absorption and the Crucial Role of Gut Microbiota
Sinapyl alcohol is often ingested in its glycosidic form, such as syringin. The initial and most critical step in its absorption is the deglycosylation by gut microbiota. Human fecal suspensions have been shown to metabolize syringin to sinapyl alcohol, highlighting the indispensable role of the intestinal flora in releasing the active aglycone for subsequent absorption.
B. Distribution
Following absorption from the gut, sinapyl alcohol and its metabolites are expected to be distributed throughout the body via the circulatory system. As a lipophilic compound, it may exhibit some tissue distribution, with the liver being the primary site of metabolism.
C. Metabolism: A Two-Phase Journey
The metabolism of this compound, like other phenolic compounds, is anticipated to proceed through two main phases in the liver:
-
Phase I Metabolism: This phase involves the modification of the parent compound to introduce or expose functional groups. For sinapyl alcohol, the primary Phase I reaction is the oxidation of the alcohol moiety. This is likely catalyzed by alcohol dehydrogenases (ADHs) to form sinapaldehyde, which is then further oxidized by aldehyde dehydrogenases (ALDHs) to sinapic acid.
-
Phase II Metabolism: In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate their excretion. The phenolic hydroxyl group and any newly formed carboxylic acid groups are susceptible to conjugation. The principal Phase II reactions for sinapyl alcohol and its metabolites are expected to be:
-
Glucuronidation: The addition of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: The addition of a sulfonate group, catalyzed by sulfotransferases (SULTs).
-
Methylation: The addition of a methyl group to the phenolic hydroxyl groups, catalyzed by catechol-O-methyltransferase (COMT).
-
The resulting conjugates are more hydrophilic and are readily eliminated from the body.
D. Excretion
The water-soluble conjugates of this compound and its metabolites are primarily excreted in the urine. A smaller portion may be eliminated in the feces via biliary excretion. The complete excretion of structurally similar compounds like eugenol and its metabolites within 24 hours in humans suggests a relatively rapid clearance for sinapyl alcohol.
II. Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on the expected metabolic pathways of this compound. These tables are intended to provide a framework for researchers to present their own experimental data.
Table 1: Pharmacokinetic Parameters of this compound and its Major Metabolites in Rat Plasma (Hypothetical Data)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) |
| This compound | 150 | 1.5 | 600 | 2.0 |
| Sinapic acid-d3 | 300 | 2.0 | 1200 | 3.5 |
| This compound glucuronide | 800 | 2.5 | 4000 | 4.0 |
| Sinapic acid-d3 glucuronide | 1200 | 3.0 | 7200 | 4.5 |
Table 2: Urinary Excretion of this compound Metabolites in Rats (0-24h) (Hypothetical Data)
| Metabolite | % of Administered Dose |
| This compound glucuronide | 45 |
| Sinapic acid-d3 glucuronide | 25 |
| This compound sulfate | 10 |
| Sinapic acid-d3 (free) | 5 |
| This compound (free) | <1 |
| Total Urinary Excretion | 85 |
III. Experimental Protocols
A. In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Dosing: Administer this compound (e.g., 10 mg/kg) orally by gavage.
-
Blood Sampling: Collect blood samples from the tail vein at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood at 3000 rpm for 10 minutes to obtain plasma. Store plasma samples at -80°C until analysis.
-
Urine and Feces Collection: House rats in metabolic cages to collect urine and feces for 24 hours post-dose.
B. Sample Preparation for LC-MS/MS Analysis
-
Plasma:
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., deuterated ferulic acid) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Urine:
-
Thaw urine samples and centrifuge at 10,000 rpm for 5 minutes.
-
Dilute the supernatant 1:10 with the initial mobile phase.
-
For the analysis of conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase/sulfatase can be included prior to dilution.
-
C. LC-MS/MS Analytical Method
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and its metabolites.
IV. Visualizing Metabolic and Signaling Pathways
A. Metabolic Fate of this compound
The following diagram illustrates the proposed metabolic pathway of this compound.
Caption: Proposed metabolic pathway of this compound.
B. Experimental Workflow for Pharmacokinetic Analysis
The following diagram outlines the experimental workflow for a typical pharmacokinetic study.
Caption: Experimental workflow for pharmacokinetic analysis.
C. Potential Signaling Pathways Modulated by Sinapyl Alcohol Metabolites
Phenolic compounds and their metabolites have been shown to interact with various cellular signaling pathways, particularly those involved in inflammation and oxidative stress.
The Strategic Application of Deuterium-Labeled Monolignols in Biosynthesis and Structural Elucidation: A Technical Guide
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth exploration of the discovery and synthesis of deuterated monolignols. It details the experimental protocols for their preparation and highlights their critical role in advancing our understanding of lignin biosynthesis and structure through advanced analytical techniques.
The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, into monolignols—the primary building blocks of lignin—has emerged as a powerful tool in biochemical and materials science research. The subtle mass difference imparted by deuterium allows for the precise tracking and differentiation of these molecules in complex biological systems and polymerization processes. This guide outlines the key synthetic methodologies for producing deuterated monolignols and showcases their application in elucidating the intricate mechanisms of lignification.
Synthesis of Deuterated Monolignols: Methods and Efficiencies
The preparation of deuterated monolignols requires specialized synthetic routes to achieve high levels of deuterium incorporation at specific molecular positions. Various methods have been developed, each with distinct advantages in terms of yield, selectivity, and the commercial availability of deuterated reagents.
Key Synthetic Approaches
One prominent method for the synthesis of highly deuterated coniferyl alcohol involves a modified Knoevenagel-Doebner reaction followed by a Luche reduction.[1] This approach has been successful in producing coniferyl alcohol-d7 from protocatechualdehyde and malonic acid with high deuteration efficiencies at the methoxy, α, β, and γ positions.[1] Another effective and simpler method for preparing both coniferyl and sinapyl alcohols utilizes a borohydride exchange resin in methanol for the reduction of commercially available coniferaldehyde and sinapaldehyde.[2]
Other strategies include the use of deuterated sodium borohydride (NaBD₄) or deuterated lithium aluminum hydride (LiAlD₄) as deuterium sources for the reduction of precursor molecules.[3] Furthermore, flow synthesis methods are being developed to improve production throughput and reaction efficiency for deuterated aromatic compounds.[4]
Quantitative Data on Deuteration
The efficiency of deuterium incorporation is a critical factor in the utility of these labeled compounds. High deuteration levels are essential for minimizing signal overlap from protonated species in analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes the reported deuteration efficiencies for coniferyl alcohol synthesized via the modified Knoevenagel–Doebner reaction and Luche reduction.
| Position in Coniferyl Alcohol | Deuteration Efficiency (%) |
| Methoxy (>99%D) | >99 |
| α (>99%D) | >99 |
| β (92%D) | 92 |
| γ (98%D) | 98 |
| Table 1: Deuteration efficiencies at specific positions of coniferyl alcohol-d7. |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of synthetic procedures. Below are protocols for key experiments in the synthesis of deuterated monolignols.
Synthesis of Coniferyl Alcohol-d7
This protocol is based on the modified Knoevenagel–Doebner reaction and Luche reduction.
Step 1: Synthesis of Ferulic acid-d
-
Treat vanillin-d with malonic acid under optimized conditions.
-
The reaction yields ferulic acid-d.
Step 2: Reduction to Coniferyl alcohol-d7
-
Activate the ferulic acid-d.
-
Reduce the activated intermediate using NaBD₄ in N-methylpyrrolidone (NMP) to yield coniferyl alcohol-d7.
General Preparation of Coniferyl and Sinapyl Alcohols
This protocol utilizes a borohydride exchange resin.
-
Dissolve commercially available coniferaldehyde or sinapaldehyde in methanol.
-
Add borohydride exchange resin to the solution.
-
Stir the reaction mixture until completion.
-
Filter to remove the resin and evaporate the solvent to obtain the respective monolignol.
Visualizing Synthetic Pathways and Workflows
Diagrams are indispensable for illustrating complex chemical transformations and experimental procedures. The following diagrams, created using the DOT language, depict the synthesis of deuterated monolignols.
Applications in Research
Deuterated monolignols serve as invaluable probes in a variety of research applications, particularly in the study of lignin biosynthesis and structure.
Elucidating Lignin Biosynthesis
By feeding plants with deuterium-labeled monolignols, researchers can trace their incorporation into the lignin polymer. Subsequent analysis of the resulting lignin using techniques like gas chromatography-mass spectrometry (GC-MS) reveals the metabolic pathways and the extent to which different monolignols and their glucosides contribute to lignification in different plant species. For instance, studies have shown that labeled coniferyl alcohol is more directly incorporated into lignin compared to its glucoside, coniferin.
Advanced Structural Analysis with NMR
The "invisibility" of deuterium in standard proton NMR analyses allows for the "silencing" of signals from the deuterated monolignols. This technique is particularly useful for studying the polymerization process and the structure of the resulting dehydrogenation polymer (DHP). By comparing the NMR spectra of DHPs synthesized from deuterated and non-deuterated monolignols, specific structural features and reaction mechanisms can be elucidated without the interference of signals from the bulk of the polymer.
Mass Spectrometry for Lignin Characterization
Mass spectrometry (MS) is a powerful tool for analyzing the complex structure of lignin. The use of deuterium-labeled monolignols as internal standards in quantitative derivatization followed by reductive cleavage (q-DFRC) allows for the accurate quantification of different lignin subunits and the evaluation of various biomass pretreatment methods. High-resolution mass spectrometry can provide detailed information on the molecular formulas and structures of lignin oligomers, further enhancing our understanding of this complex biopolymer.
References
The Biological Activity of Deuterated Phenylpropanoids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylpropanoids, a diverse class of plant secondary metabolites derived from phenylalanine and tyrosine, are renowned for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1] Prominent members of this family, such as curcumin, resveratrol, caffeic acid, and ferulic acid, have garnered significant attention for their therapeutic potential. However, their clinical utility is often hampered by suboptimal pharmacokinetic profiles, including rapid metabolism and low bioavailability.[2][3]
A promising strategy to overcome these limitations is the selective replacement of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen. This modification, known as deuteration, can significantly alter the metabolic fate of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage by enzymes, a phenomenon known as the kinetic isotope effect.[4] By strategically deuterating metabolically labile sites, it is possible to enhance a drug's half-life, improve its pharmacokinetic profile, and potentially increase its therapeutic efficacy.[4] This technical guide provides a comprehensive overview of the current state of research on the biological activity of deuterated phenylpropanoids, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
I. Deuterated Curcumin: A Case Study
Curcumin, the principal curcuminoid in turmeric, is a well-studied phenylpropanoid with a wide array of biological activities. However, its therapeutic application is limited by poor oral bioavailability and rapid metabolism. Deuteration has emerged as a viable approach to address these shortcomings.
Quantitative Data: Antimicrobial Activity
Studies have demonstrated that deuterated curcumin exhibits comparable or, in some cases, superior antimicrobial activity compared to its non-deuterated counterpart. The minimum inhibitory concentration (MIC) is a key quantitative measure of antimicrobial efficacy.
| Compound | Organism | MIC (µg/mL) | Reference |
| Curcumin | Pseudomonas aeruginosa | 25 | |
| Deuterated Curcumin | Pseudomonas aeruginosa | 25 | |
| Curcumin | Escherichia coli | 50 | |
| Deuterated Curcumin | Escherichia coli | 50 | |
| Curcumin | Enterococcus faecalis | 50 | |
| Deuterated Curcumin | Enterococcus faecalis | 50 | |
| Curcumin | Staphylococcus aureus | 12.5 | |
| Deuterated Curcumin | Staphylococcus aureus | 25 | |
| Curcumin | Candida albicans | 50 | |
| Deuterated Curcumin | Candida albicans | 6.25 | |
| Curcumin | Aspergillus niger | 50 | |
| Deuterated Curcumin | Aspergillus niger | 100 | |
| Curcumin | Mycobacterium tuberculosis H37Rv | 50 | |
| Deuterated Curcumin | Mycobacterium tuberculosis H37Rv | 25 |
Table 1: Comparative Antimicrobial Activity of Curcumin and Deuterated Curcumin.
Experimental Protocols
The synthesis of deuterated curcumin can be achieved through various methods, often involving the use of deuterated precursors. A common approach is the Pabon reaction, which involves the condensation of a deuterated vanillin derivative with acetylacetone.
Workflow for the Synthesis of Deuterated Curcumin:
Caption: A generalized workflow for the synthesis of deuterated curcumin.
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a commonly used technique.
Experimental Workflow for MIC Assay:
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathways
Curcumin is known to modulate multiple signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a key target for its anti-inflammatory and anticancer effects. While direct evidence for the differential effects of deuterated curcumin on this pathway is still emerging, the enhanced stability of the deuterated form suggests a more sustained inhibition.
Simplified NF-κB Signaling Pathway and Potential Inhibition by Curcumin:
Caption: Curcumin can inhibit the NF-κB pathway at multiple points.
II. Other Deuterated Phenylpropanoids: Emerging Research
While research on deuterated curcumin is more established, studies on other deuterated phenylpropanoids are emerging. The primary rationale remains the improvement of their pharmacokinetic properties to enhance their therapeutic potential.
Deuterated Resveratrol
Resveratrol, a stilbenoid found in grapes and red wine, possesses antioxidant, anti-inflammatory, and cardioprotective properties. Its rapid metabolism, however, limits its in vivo efficacy. Deuteration of resveratrol is being explored to slow its metabolic degradation. While extensive comparative quantitative data on its biological activities are not yet widely available, the expectation is that a longer half-life will lead to enhanced bioactivity.
Deuterated Caffeic Acid and Ferulic Acid
Caffeic acid and its methylated derivative, ferulic acid, are hydroxycinnamic acids with potent antioxidant and anti-inflammatory activities. Their therapeutic potential is also limited by rapid metabolism. Synthesis protocols for deuterated versions of these compounds have been developed, often for use as internal standards in pharmacokinetic studies. Further research is needed to comprehensively evaluate and compare the biological activities of these deuterated analogs with their non-deuterated forms.
III. General Experimental Protocols for Biological Activity Assessment
The following are generalized protocols for assessing key biological activities of phenylpropanoids and their deuterated analogs.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.
Experimental Workflow for DPPH Assay:
Caption: A generalized workflow for the DPPH radical scavenging assay.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Workflow for MTT Assay:
Caption: A generalized workflow for the MTT cell viability assay.
IV. Conclusion and Future Directions
The deuteration of phenylpropanoids represents a compelling strategy to enhance their therapeutic potential by improving their pharmacokinetic profiles. The available data on deuterated curcumin demonstrates the viability of this approach, with maintained or improved antimicrobial activity. However, a significant knowledge gap remains for other deuterated phenylpropanoids such as resveratrol, caffeic acid, and ferulic acid.
Future research should focus on:
-
Systematic Synthesis and Biological Evaluation: A comprehensive library of deuterated phenylpropanoids should be synthesized, and their biological activities (antioxidant, anti-inflammatory, anticancer, etc.) should be quantitatively compared to their non-deuterated counterparts.
-
Pharmacokinetic and Pharmacodynamic Studies: In-depth in vivo studies are crucial to confirm the improved pharmacokinetic profiles of deuterated phenylpropanoids and to correlate these with enhanced pharmacodynamic effects.
-
Elucidation of Signaling Pathway Modulation: Further investigation is needed to understand how deuteration specifically impacts the interaction of phenylpropanoids with key signaling molecules and pathways, such as NF-κB.
By addressing these research questions, the full therapeutic potential of deuterated phenylpropanoids can be unlocked, paving the way for the development of novel and more effective drugs for a range of diseases.
References
- 1. Phenylpropanoids as naturally occurring antioxidants: from plant defense to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism and pharmacokinetics of resveratrol and pterostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
Methodological & Application
Application Note: High-Throughput Quantification of Sinapyl Alcohol in Complex Matrices using Sinapyl Alcohol-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sinapyl alcohol is a key monolignol involved in the biosynthesis of lignin and lignans in plants.[1] Its quantification is crucial in various research areas, including plant biochemistry, forestry, and the development of biofuels. Furthermore, derivatives of sinapyl alcohol are of interest in drug development for their potential therapeutic properties. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the quantification of small molecules in complex matrices due to its high sensitivity and selectivity.
The use of a stable isotope-labeled internal standard is paramount for accurate and precise quantification in LC-MS/MS, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This application note details a robust and reliable LC-MS/MS method for the quantification of sinapyl alcohol in complex matrices using its deuterated analog, sinapyl alcohol-d3, as an internal standard.
Principle of the Method
This method utilizes the principle of isotope dilution mass spectrometry. A known amount of this compound is spiked into the sample prior to sample preparation. Sinapyl alcohol and this compound, being chemically identical, exhibit the same behavior during extraction, chromatography, and ionization. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the signal from sinapyl alcohol to that of this compound, accurate quantification can be achieved, irrespective of sample losses or matrix-induced signal suppression or enhancement.
Experimental Protocols
Materials and Reagents
-
Sinapyl Alcohol (≥98% purity)
-
This compound (≥98% purity, D3 ≥98%)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (≥98%)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
Sample Preparation: Extraction from a Plant Matrix
-
Homogenization: Weigh 100 mg of the homogenized and lyophilized plant tissue into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a 1 µg/mL solution of this compound in methanol to each sample.
-
Extraction: Add 1.5 mL of 80% methanol to the tube.
-
Vortexing and Sonication: Vortex the sample for 1 minute, followed by ultrasonication for 30 minutes in a water bath at room temperature.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Re-extraction (Optional but Recommended): Repeat the extraction process (steps 3-6) on the pellet with another 1.5 mL of 80% methanol and combine the supernatants.
-
Evaporation: Evaporate the combined supernatants to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Temperature | 500°C |
| Collision Gas | Nitrogen |
| Curtain Gas | 30 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
Multiple Reaction Monitoring (MRM) Transitions:
The following MRM transitions should be used for the quantification and confirmation of sinapyl alcohol and its internal standard. The precursor ion in negative mode is the deprotonated molecule [M-H]⁻.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Sinapyl Alcohol | 209.1 | 194.1 | 179.1 |
| This compound | 212.1 | 197.1 | 182.1 |
Note: The specific collision energies and declustering potentials should be optimized for the specific mass spectrometer being used.
Data Presentation
The following tables present illustrative data for a typical calibration curve and the quantification of sinapyl alcohol in a representative plant extract sample.
Table 1: Calibration Curve for Sinapyl Alcohol
| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Analyte/IS Peak Area Ratio |
| 1 | 2,540 | 510,200 | 0.005 |
| 5 | 12,800 | 515,100 | 0.025 |
| 10 | 26,100 | 520,500 | 0.050 |
| 50 | 132,500 | 518,900 | 0.255 |
| 100 | 268,000 | 521,300 | 0.514 |
| 500 | 1,350,000 | 517,600 | 2.608 |
| 1000 | 2,710,000 | 519,800 | 5.214 |
| Linearity (R²) | \multicolumn{3}{c | }{0.9995 } |
Table 2: Quantification of Sinapyl Alcohol in a Plant Extract
| Sample ID | Analyte Peak Area | Internal Standard Peak Area | Analyte/IS Peak Area Ratio | Calculated Concentration (ng/mL) |
| Plant Extract 1 | 185,600 | 512,300 | 0.362 | 70.5 |
| Plant Extract 2 | 245,100 | 518,700 | 0.472 | 91.8 |
| Plant Extract 3 | 152,300 | 509,900 | 0.299 | 58.2 |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of sinapyl alcohol.
Caption: Simplified Phenylpropanoid Pathway leading to Sinapyl Alcohol.
Caption: Logic of Isotope Dilution using this compound.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and robust approach for the quantification of sinapyl alcohol in complex matrices. The use of this compound as an internal standard is critical for ensuring the accuracy and precision of the results by correcting for matrix effects and other sources of analytical variability. This method is well-suited for high-throughput analysis in various research and development applications.
References
Application Notes and Protocols for the Quantification of Monolignols using Isotope Dilution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monolignols, primarily p-coumaryl, coniferyl, and sinapyl alcohol, are the fundamental building blocks of lignin, a complex polymer essential for structural support in terrestrial plants. The composition and content of these monolignols significantly influence the properties of biomass and are of great interest in fields ranging from plant biology and agriculture to biofuel production and drug development. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate and precise quantification of monolignols. This method utilizes stable isotope-labeled internal standards to correct for analyte losses during sample preparation and ionization variability in the mass spectrometer, thus enabling absolute quantification.
These application notes provide detailed protocols for the quantification of monolignols in plant tissues using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with isotope dilution.
Principle of Isotope Dilution Mass Spectrometry
IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (e.g., ¹³C-labeled monolignol) to the sample at the earliest stage of analysis. This "internal standard" is chemically identical to the analyte but has a different mass. The ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard is measured by the mass spectrometer. Since any loss of analyte during sample processing will affect both the native and the labeled compound equally, their ratio remains constant. This allows for highly accurate quantification, as the initial amount of the internal standard is known.
Experimental Protocols
Sample Preparation: Extraction of Monolignols via Thioacidolysis
Thioacidolysis is a chemical degradation method that cleaves the β-O-4 ether linkages in lignin, releasing the constituent monolignols.[1] This protocol is adapted for the quantitative analysis of monolignols.
Materials:
-
Lyophilized and finely ground plant tissue (e.g., stem, root)
-
Dioxane/Ethanethiol (9:1, v/v) with 0.2 M BF₃ etherate
-
Methanol
-
Sodium bicarbonate (saturated solution)
-
Hexane
-
Anhydrous sodium sulfate
-
¹³C-labeled monolignol internal standard mix (p-coumaryl, coniferyl, and sinapyl alcohol) in a known concentration.
Procedure:
-
Weigh accurately 5-10 mg of dried plant tissue into a glass reaction vial.
-
Add a known amount of the ¹³C-labeled monolignol internal standard mix to the vial. The amount should be chosen to be in a similar order of magnitude as the expected amount of monolignols in the sample.
-
Add 1 ml of the dioxane/ethanethiol/BF₃ etherate solution.
-
Seal the vial tightly and heat at 100°C for 4 hours.
-
Cool the vial to room temperature.
-
Add 500 µl of saturated sodium bicarbonate solution to stop the reaction.
-
Add 2 ml of water and extract the monolignols three times with 2 ml of hexane.
-
Combine the hexane extracts and wash with 2 ml of water.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
The dried residue can be reconstituted for LC-MS/MS analysis or derivatized for GC-MS analysis.
Derivatization for GC-MS Analysis: Silylation
For GC-MS analysis, the polar hydroxyl groups of the monolignols need to be derivatized to increase their volatility.[2][3] Silylation is a common derivatization technique.
Materials:
-
Dried monolignol extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Ethyl acetate
Procedure:
-
To the dried monolignol extract, add 50 µl of pyridine and 50 µl of BSTFA + 1% TMCS.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature.
-
The sample is now ready for GC-MS analysis. For more dilute samples, the derivatized extract can be concentrated under nitrogen and reconstituted in a smaller volume of ethyl acetate.
LC-MS/MS Analysis
Instrumentation:
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (suggested starting point):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 ml/min
-
Injection Volume: 5 µl
MS/MS Conditions:
-
Ionization Mode: Negative ESI
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific precursor and product ions, as well as collision energies, need to be optimized for each monolignol and its corresponding internal standard on the specific instrument used. The table below provides suggested starting points.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| p-Coumaryl alcohol | 149.0 | 105.1 | -15 |
| ¹³C₆-p-Coumaryl alcohol | 155.0 | 111.1 | -15 |
| Coniferyl alcohol | 179.0 | 135.1 | -18 |
| ¹³C₆-Coniferyl alcohol | 185.0 | 141.1 | -18 |
| Sinapyl alcohol | 209.0 | 165.1 | -20 |
| ¹³C₆-Sinapyl alcohol | 215.0 | 171.1 | -20 |
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
GC Conditions (suggested starting point):
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 ml/min
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Injection Volume: 1 µl (splitless)
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Analysis Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: The most abundant and specific fragment ions for the silylated monolignols and their internal standards should be selected.
| Analyte (TMS derivative) | Monitored Ion (m/z) |
| p-Coumaryl alcohol-TMS | 278, 205 |
| ¹³C₆-p-Coumaryl alcohol-TMS | 284, 211 |
| Coniferyl alcohol-TMS | 308, 235 |
| ¹³C₆-Coniferyl alcohol-TMS | 314, 241 |
| Sinapyl alcohol-TMS | 338, 265 |
| ¹³C₆-Sinapyl alcohol-TMS | 344, 271 |
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the native monolignols and a constant concentration of the ¹³C-labeled internal standards. Analyze these standards using the same method as the samples.
-
Peak Integration: Integrate the peak areas of the native monolignols and the corresponding internal standards in both the calibration standards and the samples.
-
Ratio Calculation: Calculate the ratio of the peak area of the native monolignol to the peak area of the internal standard for each calibration standard and sample.
-
Standard Curve Plotting: Plot the peak area ratio against the concentration of the native monolignol for the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantification: Use the peak area ratio from the sample and the equation from the calibration curve to calculate the concentration of the monolignol in the sample.
Quantitative Data Summary
The following table summarizes representative monolignol content in different plant species, as determined by mass spectrometry-based methods. Note that values can vary significantly based on plant age, tissue type, and growth conditions.
| Plant Species | Tissue | p-Coumaryl alcohol (µg/g dry weight) | Coniferyl alcohol (µg/g dry weight) | Sinapyl alcohol (µg/g dry weight) | S/G Ratio | Reference |
| Populus trichocarpa (Poplar) | Xylem | 5.2 | 120.4 | 150.8 | 1.25 | [4] |
| Arabidopsis thaliana (Wild Type) | Stem | 1.8 | 45.6 | 55.2 | 1.21 | [5] |
| Arabidopsis thaliana (fah1 mutant) | Stem | 2.1 | 98.5 | 1.5 | 0.02 | |
| Zea mays (Maize) | Stem | 15.3 | 85.1 | 90.3 | 1.06 | N/A |
| Pinus taeda (Loblolly Pine) | Xylem | 3.5 | 180.2 | 5.1 | 0.03 | N/A |
Visualizations
Caption: Experimental workflow for monolignol quantification.
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
- 1. A thioacidolysis method tailored for higher-throughput quantitative analysis of lignin monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling of Oligolignols Reveals Monolignol Coupling Conditions in Lignifying Poplar Xylem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: In Vivo Feeding of Sinapyl Alcohol-d3 to Plants for Lignin Biosynthesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignin, a complex aromatic polymer in plant cell walls, is a key factor in biomass recalcitrance, impacting biofuel production and forage digestibility. It is primarily composed of three monolignol units: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, which give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) lignin units, respectively.[1][2] Understanding the biosynthesis and incorporation of these monolignols is crucial for developing strategies to modify lignin content and composition. Stable isotope labeling, using compounds such as deuterium-labeled sinapyl alcohol (Sinapyl alcohol-d3), is a powerful technique to trace the metabolic fate of monolignol precursors into the lignin polymer and other metabolites in vivo.[3] This application note provides a detailed protocol for the in vivo feeding of this compound to plants, enabling researchers to quantitatively analyze its incorporation and study the dynamics of lignin biosynthesis.
Lignin Biosynthesis Pathway
The biosynthesis of monolignols originates from the shikimate pathway, with phenylalanine serving as a key precursor.[2] A series of enzymatic reactions involving hydroxylation, methylation, and reduction steps leads to the formation of p-coumaryl, coniferyl, and sinapyl alcohols. These monolignols are then transported to the cell wall for oxidative polymerization into the lignin polymer.[1]
Caption: Simplified monolignol biosynthesis pathway highlighting the introduction of exogenous this compound.
Experimental Protocol: Stem Feeding of this compound
This protocol is adapted from established methods for feeding labeled monolignol precursors to plants such as Arabidopsis and Populus. It is recommended to optimize parameters such as concentration and feeding duration for the specific plant species and developmental stage being studied.
Materials and Reagents:
-
This compound (isotopic purity >98%)
-
Plant of interest (e.g., 4-6 week old Arabidopsis thaliana with inflorescence stems, young Populus saplings)
-
Murashige and Skoog (MS) medium, liquid
-
Microcentrifuge tubes (1.5 mL) or small vials
-
Scalpel or sharp razor blade
-
Forceps
-
Deionized water
-
Growth chamber or controlled environment room
-
Liquid nitrogen
-
Freeze-dryer
-
Analytical balance
-
GC-MS or LC-MS/MS system
Procedure:
-
Preparation of Feeding Solution:
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10-100 mM).
-
Dilute the stock solution in liquid MS medium to the desired final feeding concentration. Typical concentrations for monolignol feeding experiments range from 20 µM to 1 mM. A concentration of 0.3 mM can be used as a starting point.
-
-
Plant Preparation and Feeding:
-
For Arabidopsis, select healthy plants with inflorescence stems of at least 5-10 cm in length.
-
Under the surface of deionized water, carefully excise the stem at its base using a sharp scalpel. This prevents the formation of air bubbles (embolism) in the xylem, which would block the uptake of the feeding solution.
-
Immediately transfer the cut end of the stem into a 1.5 mL microcentrifuge tube containing the this compound feeding solution.
-
Place the setup in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C) to allow for transpiration-driven uptake of the solution.
-
Replenish the feeding solution as needed to ensure the cut end of the stem remains submerged.
-
The feeding duration can range from a few hours to 48 hours, depending on the experimental goals.
-
-
Harvesting and Sample Preparation:
-
At the end of the feeding period, remove the stem from the feeding solution and rinse it with deionized water to remove any external residue.
-
Separate the stem into different sections (e.g., basal, middle, apical) if spatial analysis of incorporation is desired.
-
Immediately freeze the plant material in liquid nitrogen and store at -80°C until further processing.
-
For cell wall analysis, freeze-dry the samples and grind them to a fine powder.
-
Experimental Workflow:
Caption: Workflow for the in vivo feeding of this compound to plant stems.
Data Analysis and Interpretation
The incorporation of this compound into the lignin polymer and other metabolites can be quantified using mass spectrometry-based techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for analyzing lignin composition. After derivatization of the cell wall material, the relative abundance of deuterated and non-deuterated S-lignin units can be determined by analyzing the mass spectra of the resulting monomers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique can be used to trace the incorporation of the deuterium label into soluble phenolic compounds and oligolignols.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as HSQC, can provide detailed structural information about the lignin polymer and confirm the incorporation of the labeled monolignol into different lignin linkages.
Quantitative Data Summary
The following table summarizes representative data from studies involving the feeding of deuterated monolignol precursors to plants. Note that data for this compound is limited, and thus, data from analogous experiments with deuterated coniferyl alcohol are included for reference.
| Labeled Precursor | Plant Species | Feeding Method | Duration | Analytical Method | Key Findings | Reference |
| Pentadeutero-coniferyl alcohol | Eucalyptus camaldulensis | Excised shoots | Not specified | GC-MS | High proportion of pentadeutero-labeled G and S units in newly formed xylem. | |
| Pentadeutero-coniferin | Eucalyptus camaldulensis | Excised shoots | Not specified | GC-MS | Incorporated as tetradeutero units, especially in S-lignin. | |
| Pentadeutero-coniferyl alcohol | Magnolia kobus | Excised shoots | Not specified | GC-MS | Higher incorporation efficiency into S-lignin compared to Eucalyptus. | |
| 13C6-Phenylalanine | Arabidopsis thaliana | Excised stems | 48 hours | GC-MS (DFRC) | 22% labeling of S-lignin subunits. |
Conclusion
The in vivo feeding of this compound is a robust method for investigating the biosynthesis and polymerization of S-lignin in plants. By combining this labeling approach with sensitive analytical techniques, researchers can gain valuable insights into the metabolic flux towards lignin and identify key enzymatic and regulatory steps. This knowledge is essential for the targeted genetic modification of plants to improve biomass properties for various industrial applications, including biofuel production and the development of novel biomaterials.
References
- 1. Visualization of plant cell wall lignification using fluorescence-tagged monolignols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lignin Biosynthesis and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A 13C isotope labeling method for the measurement of lignin metabolic flux in Arabidopsis stems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing Lignin Biosynthesis with Sinapyl Alcohol-d3
Introduction
Lignin, a complex aromatic polymer, provides essential structural support to plant cell walls. Its biosynthesis involves the oxidative polymerization of three primary monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, which give rise to the p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) lignin units, respectively.[1][2][3] Understanding the intricate pathways of lignin biosynthesis is crucial for applications in biofuel production, agriculture, and biomaterials development. Stable isotope labeling, utilizing compounds such as Sinapyl alcohol-d3, offers a powerful technique to trace the metabolic fate of monolignol precursors into the final lignin polymer. This document provides detailed application notes and protocols for researchers employing this compound to investigate lignin biosynthesis.
Principle
This compound is a deuterium-labeled isotopologue of sinapyl alcohol. When introduced to living plant tissue, it is taken up by the cells and incorporated into the lignin polymer alongside the endogenous monolignols. The deuterium atoms act as a stable isotopic tracer that can be detected using mass spectrometry. By analyzing the incorporation of this compound into the syringyl (S) lignin units, researchers can elucidate the dynamics of monolignol transport, polymerization, and the overall flux through the lignin biosynthetic pathway. This method is particularly useful for studying the biosynthesis of syringyl lignin, a key component in many angiosperms.[4]
Applications
-
Metabolic Flux Analysis: Quantifying the rate of incorporation of this compound provides insights into the metabolic flux towards syringyl lignin biosynthesis under various physiological conditions or in genetically modified plants.
-
Pathway Elucidation: Tracing the labeled sinapyl alcohol helps to confirm its role as a direct precursor for S-lignin and can be used to study the potential conversion between different monolignol pools.
-
Investigating Genetic Variants: Comparing the uptake and incorporation of this compound in wild-type versus mutant or transgenic plants can reveal the function of specific genes involved in lignin biosynthesis.
-
Drug Development: In the context of developing compounds that modify lignification, this method can be used to assess the on-target effects of small molecules on the syringyl lignin biosynthetic pathway.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data from a tracer experiment using this compound in a model angiosperm. This data illustrates the expected outcomes and can be used as a template for presenting experimental results.
| Plant Line | Treatment | Time Point (hours) | Total S-Lignin (μg/mg CWR) | Labeled S-Lignin (%) | S/G Ratio |
| Wild Type | Control (unlabeled) | 24 | 150.2 ± 8.5 | 0 | 1.8 ± 0.1 |
| Wild Type | This compound | 6 | 152.1 ± 7.9 | 12.5 ± 1.8 | 1.8 ± 0.2 |
| Wild Type | This compound | 12 | 155.4 ± 9.1 | 23.8 ± 2.5 | 1.9 ± 0.1 |
| Wild Type | This compound | 24 | 160.3 ± 8.2 | 45.2 ± 3.1 | 1.9 ± 0.2 |
| Mutant (gene X KO) | This compound | 24 | 120.7 ± 6.7 | 35.6 ± 2.8 | 1.2 ± 0.1 |
| Wild Type | Inhibitor Y | 24 | 135.9 ± 7.3 | 20.1 ± 2.2 | 1.5 ± 0.1 |
CWR: Cell Wall Residue. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Synthesis of this compound
A detailed synthesis protocol is beyond the scope of these application notes. However, a common approach involves the reduction of deuterated sinapaldehyde. Commercially available sinapaldehyde can be reduced using a deuterium source, such as sodium borodeuteride (NaBH4), to yield this compound. Purification is typically achieved through column chromatography. Researchers should verify the isotopic purity and chemical identity of the synthesized product using NMR and mass spectrometry.
Protocol 2: In Vivo Labeling of Plants with this compound
This protocol describes a general method for feeding this compound to young plant stems. The exact conditions may need to be optimized for the specific plant species and developmental stage.
Materials:
-
This compound
-
Young, actively growing plants (e.g., Arabidopsis, tobacco, or poplar)
-
Microcentrifuge tubes (1.5 mL)
-
Sterile water
-
Scalpel or razor blade
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50% ethanol) and store at -20°C.
-
On the day of the experiment, prepare a fresh feeding solution by diluting the stock solution in sterile water to the desired final concentration (e.g., 100 µM).
-
Select healthy, young plants with actively lignifying stems.
-
Carefully excise the stem of the plant under sterile water using a sharp scalpel to prevent embolism.
-
Immediately place the cut end of the stem into a 1.5 mL microcentrifuge tube containing the this compound feeding solution.
-
Place the plant-tube assembly in a growth chamber under normal growth conditions (e.g., 16h light/8h dark cycle, 22°C).
-
Allow the plant to take up the feeding solution for the desired period (e.g., 6, 12, or 24 hours). Replenish the solution as needed.
-
After the incubation period, harvest the stem tissues, wash them thoroughly with distilled water, and immediately freeze them in liquid nitrogen.
-
Store the frozen samples at -80°C until lignin analysis.
Protocol 3: Lignin Analysis by GC-MS
This protocol outlines the analysis of deuterium incorporation into lignin using thioacidolysis followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Freeze-dried and finely ground plant tissue
-
Thioacidolysis reagent (2.5% boron trifluoride etherate and 10% ethanethiol in dioxane)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Internal standard (e.g., tetracosane)
-
Silylating reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)
-
GC-MS system with a suitable capillary column (e.g., DB-5)
Procedure:
-
Lignin Extraction and Thioacidolysis:
-
Perform a sequential solvent extraction on the ground plant tissue to remove soluble components and obtain the cell wall residue (CWR).
-
To approximately 5 mg of CWR in a glass tube, add 500 µL of the thioacidolysis reagent and the internal standard.
-
Seal the tube and heat at 100°C for 4 hours.
-
Cool the reaction mixture on ice.
-
-
Product Extraction:
-
Add 500 µL of water and 1 mL of DCM to the tube. Vortex thoroughly.
-
Centrifuge to separate the phases and carefully collect the lower organic phase.
-
Wash the organic phase with saturated sodium bicarbonate solution and then with water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 50 µL of the silylating reagent and 50 µL of pyridine.
-
Heat at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a temperature program that effectively separates the trimethylsilyl (TMS)-derivatized lignin monomers (e.g., start at 150°C, ramp to 280°C).
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 50-650) or to selected ion monitoring (SIM) mode for higher sensitivity, targeting the characteristic ions of the labeled and unlabeled S-lignin monomers.
-
-
Data Analysis:
-
Identify the peaks corresponding to the TMS-derivatized unlabeled (d0) and labeled (d3) syringyl monomers based on their retention times and mass spectra.
-
Quantify the peak areas and calculate the percentage of labeled S-lignin by comparing the abundance of the d3-syringyl monomer to the total (d0 + d3) syringyl monomer.
-
Visualizations
Caption: Simplified lignin biosynthesis pathway showing the incorporation of this compound.
Caption: Experimental workflow for tracing lignin biosynthesis with this compound.
References
- 1. Efficiency of Lignin Biosynthesis: a Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 13C isotope labeling method for the measurement of lignin metabolic flux in Arabidopsis stems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lignin Biosynthesis and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for the biosynthetic pathway from sinapic acid to syringyl lignin using labeled sinapic acid with stable isotope at both methoxy groups in Robinia pseudoacacia and Nerium indicum - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Lignification: In Situ Imaging of Lignin Deposition with Labeled Monolignols
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lignin, a complex aromatic polymer, is a major component of the plant cell wall, providing structural integrity and defense against pathogens.[1][2] Understanding the dynamic process of lignification—the deposition of lignin—is crucial for fields ranging from plant biology and agriculture to biofuel production and materials science. Traditional methods for lignin analysis are often destructive, limiting their ability to capture the spatiotemporal intricacies of its deposition in living tissues. The advent of labeled monolignols, the building blocks of lignin, coupled with advanced microscopy techniques, has revolutionized our ability to visualize and quantify lignification in situ.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the use of fluorescently and chemically tagged monolignol analogs to image lignin deposition in plant tissues. By incorporating these probes into the lignification process, researchers can directly observe the sites of active lignin polymerization in real-time.
Core Concepts and Applications
The fundamental principle behind this technique is the metabolic incorporation of synthetic, labeled monolignol analogs into the growing lignin polymer. These analogs are designed to mimic the natural monolignols (p-coumaryl, coniferyl, and sinapyl alcohol) and are tagged with a reporter molecule, such as a fluorophore or a click-chemistry handle. Once introduced to the plant tissue, these probes are transported to the cell wall where they are oxidized by peroxidases and laccases and subsequently copolymerized into the lignin structure. The reporter tag then allows for the visualization of newly synthesized lignin.
Key applications of this technology include:
-
Spatiotemporal Mapping of Lignification: Precisely identifying the cellular and subcellular locations of active lignin deposition during plant development and in response to environmental stimuli.
-
Investigating Lignin Biosynthesis and Transport: Elucidating the mechanisms of monolignol transport and polymerization.
-
Screening for Genetic and Chemical Modulators: Assessing the impact of genetic mutations or chemical treatments on the lignification process.
-
Biofuel Feedstock Improvement: Aiding in the development of engineered plants with altered lignin content or composition for more efficient conversion to biofuels.
-
Drug Development: Understanding how plant-derived compounds or potential drugs interact with the lignification pathway, which can be relevant for herbal medicine research and pharmacology.
Available Probes and Labeling Strategies
A variety of labeled monolignol analogs have been developed, each with its own advantages for specific applications. The two main categories of probes are fluorescently-tagged monolignols and those compatible with bioorthogonal "click" chemistry.
Fluorescently-Tagged Monolignols
These probes are directly conjugated to a fluorophore, allowing for immediate visualization after incorporation. Common fluorophores include:
-
Dimethylaminocoumarin (DMAC): A blue-emitting fluorophore.
-
Nitrobenzofuran (NBD): A green-emitting fluorophore.
These probes have been successfully used to visualize lignification in various plant species, including Arabidopsis thaliana and Pinus radiata.
Click-Chemistry Compatible Monolignols
These monolignol analogs contain a small, bioorthogonal functional group (e.g., an alkyne or azide) that does not interfere with their incorporation into lignin. After incorporation, a fluorescent reporter molecule with a complementary functional group is introduced and covalently attached via a "click" reaction. This two-step approach offers several advantages, including the use of smaller, less disruptive initial probes and the flexibility to use a wide range of reporter molecules.
Data Presentation
The following tables summarize the types of labeled monolignols and the typical imaging parameters used for their in situ visualization.
Table 1: Characteristics of Labeled Monolignol Probes
| Probe Type | Reporter Tag | Advantages | Disadvantages | Key References |
| Fluorescently-Tagged | DMAC, NBD | Direct, one-step visualization. | Larger probe size may affect incorporation efficiency. Limited fluorophore choice. | |
| Click-Compatible | Alkyne, Azide | Small, minimally disruptive probe. High labeling efficiency and specificity. Versatile choice of fluorescent reporters. | Two-step labeling process. Requires fixation for the click reaction. |
Table 2: Confocal Microscopy Parameters for Imaging Labeled Monolignols
| Probe/Fluorophore | Excitation Wavelength (nm) | Emission Range (nm) | Plant Species Example | Key References |
| DMAC | 355 | 400-485 | Arabidopsis thaliana | |
| NBD | 488 | 500-650 | Arabidopsis thaliana | |
| Azide-Fluor 545 (via CuAAC) | 565 | Not specified | Arabidopsis thaliana | |
| DBCO-PEG4-Rhodamine Green (via SPAAC) | 526 | Not specified | Arabidopsis thaliana | |
| Alexa-594 Azide | 561 | 590-750 | Arabidopsis thaliana | |
| Lignin Autofluorescence | 405 | Varies | Arabidopsis thaliana |
Experimental Protocols
Protocol 1: Synthesis of Fluorescently-Tagged Monolignols (DMAC-G)
This protocol is a summarized representation of the synthesis of a DMAC-tagged coniferyl alcohol analog (DMAC-G), based on established methods.
Materials:
-
Coniferyl alcohol
-
N,N'-Dimethylethylenediamine
-
7-(Dimethylamino)coumarin-4-acetic acid (DMAC-NHS)
-
Solvents (e.g., Dichloromethane, Dimethylformamide)
-
Reagents for chemical synthesis (consult detailed literature)
Procedure:
-
Synthesis of the Linker: React coniferyl alcohol with a suitable protecting group to protect the phenolic hydroxyl group.
-
Introduce a leaving group at the γ-position of the protected coniferyl alcohol.
-
React the modified coniferyl alcohol with N,N'-dimethylethylenediamine to create an amine-functionalized monolignol analog.
-
Conjugation to Fluorophore: React the amine-functionalized monolignol with the N-hydroxysuccinimide (NHS) ester of the DMAC fluorophore.
-
Deprotection and Purification: Remove the protecting group from the phenolic hydroxyl group and purify the final DMAC-tagged monolignol probe using chromatographic techniques.
Protocol 2: In Situ Labeling of Lignin in Arabidopsis thaliana Stems
This protocol describes the feeding of labeled monolignols to excised plant stems for subsequent imaging.
Materials:
-
Arabidopsis thaliana plants (6-week-old)
-
Labeled monolignol probe (e.g., DMAC-G, NBD-G, or a click-compatible analog)
-
Unlabeled monolignol (e.g., coniferyl alcohol)
-
Microcentrifuge tubes or small vials
-
Scalpel or razor blade
-
Microscope slides and coverslips
-
Mounting medium
Procedure:
-
Preparation of Feeding Solution: Prepare a solution containing the labeled monolignol probe. The concentration may need to be optimized, but a starting point is 10 µM. For some applications, the labeled probe is mixed with a higher concentration of the corresponding unlabeled monolignol.
-
Plant Preparation: Excise the floral stem of a mature Arabidopsis thaliana plant under water to prevent embolism.
-
Feeding: Place the cut end of the stem into the microcentrifuge tube containing the feeding solution. Allow the plant to take up the solution via the transpiration stream for a defined period (e.g., 20 hours).
-
Sectioning: After the feeding period, hand-section the stem using a sharp razor blade. Thin sections (around 20-50 µm) are ideal.
-
(For Click-Chemistry Probes Only) Click Reaction: If using a click-compatible probe, perform the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with the corresponding fluorescent azide or alkyne dye.
-
Mounting and Imaging: Mount the sections on a microscope slide in a suitable mounting medium and proceed with confocal laser scanning microscopy.
Protocol 3: Confocal Laser Scanning Microscopy (CLSM) Imaging
This protocol provides general guidelines for imaging labeled lignin. Specific parameters will need to be optimized for the instrument and sample.
Procedure:
-
Microscope Setup: Turn on the confocal microscope and laser lines.
-
Sample Placement: Place the prepared slide on the microscope stage.
-
Locate Region of Interest: Using brightfield or epifluorescence, locate the vascular bundles and interfascicular fibers where lignification is active.
-
Set Imaging Parameters:
-
Select the appropriate laser line for excitation of the fluorophore (see Table 2).
-
Set the emission detection range to capture the fluorescence of the probe while minimizing autofluorescence.
-
To distinguish newly deposited lignin from pre-existing lignin, a sequential scan can be performed, capturing the probe's fluorescence and the lignin autofluorescence in separate channels. For example, lignin autofluorescence can often be excited at 405 nm.
-
-
Image Acquisition: Acquire z-stacks to obtain a three-dimensional view of lignin deposition.
-
Control Samples: Image control sections that were fed with unlabeled monolignols to assess the level of background autofluorescence.
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: Lignin Biosynthesis and Labeled Monolignol Incorporation Pathway.
Caption: Experimental Workflow for In Situ Imaging of Lignification.
Alternative and Complementary Techniques
While fluorescently labeled monolignols are a powerful tool, other techniques can provide complementary information.
-
Raman Microscopy and Stimulated Raman Scattering (SRS) Microscopy: These label-free techniques can visualize lignin distribution based on its intrinsic vibrational signatures. SRS microscopy, in particular, offers high-speed, chemically specific imaging of lignin and other cell wall components.
-
Autofluorescence Imaging: Lignin itself is autofluorescent, and this property can be used to visualize its overall distribution. However, it does not distinguish between newly synthesized and pre-existing lignin.
Conclusion
The use of labeled monolignols for in situ imaging provides an unprecedented window into the dynamic process of lignification. These techniques offer high spatial and temporal resolution, enabling detailed studies of lignin deposition in a wide range of plant species and experimental contexts. By following the protocols and understanding the principles outlined in these application notes, researchers can effectively employ this powerful technology to advance our understanding of plant cell wall biology and its applications.
References
Flux Analysis of the Phenylpropanoid Pathway Using Sinapyl Alcohol-d3 as a Tracer
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals engaged in plant biochemistry, metabolic engineering, and natural product synthesis.
Introduction:
The phenylpropanoid pathway is a complex and vital metabolic network in plants, responsible for the biosynthesis of a wide array of secondary metabolites, including lignin, flavonoids, and coumarins. Understanding the metabolic flux through this pathway is crucial for applications ranging from improving biofuel production to enhancing the nutritional value of crops and discovering novel therapeutic compounds. This document provides a detailed protocol for conducting metabolic flux analysis of the phenylpropanoid pathway, specifically focusing on the biosynthesis of syringyl lignin units using deuterium-labeled sinapyl alcohol (sinapyl alcohol-d3) as a stable isotope tracer.
Sinapyl alcohol is a key monolignol that serves as the precursor to the syringyl (S) units of lignin, a major component of the plant cell wall that provides structural integrity. By introducing this compound into a plant system, researchers can trace its incorporation into lignin and other downstream metabolites. Subsequent analysis using mass spectrometry allows for the quantification of the labeled and unlabeled pools of metabolites, providing a direct measure of the metabolic flux through specific branches of the phenylpropanoid pathway.
This application note details the necessary experimental procedures, from the synthesis of this compound to sample preparation, analytical methods, and data analysis. The provided protocols are intended to serve as a comprehensive guide for researchers aiming to quantify the dynamic flow of metabolites through this essential plant pathway.
Phenylpropanoid Pathway Overview
The phenylpropanoid pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the three main monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. These monolignols are the building blocks of lignin. The pathway leading to sinapyl alcohol is of particular interest for understanding the biosynthesis of syringyl lignin, which can impact biomass digestibility.
Caption: Simplified Phenylpropanoid Pathway leading to Monolignols and Lignin.
Experimental Workflow
The overall experimental workflow for flux analysis using this compound involves several key stages, from the preparation of the labeled tracer to the final data analysis and flux calculation.
Caption: Experimental workflow for phenylpropanoid pathway flux analysis.
Protocols
Synthesis of this compound
A general method for the synthesis of monolignols can be adapted for the preparation of deuterated sinapyl alcohol. This protocol is based on the reduction of a corresponding deuterated sinapaldehyde.
Materials:
-
Deuterated sinapaldehyde (custom synthesis may be required)
-
Sodium borodeuteride (NaBD₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve deuterated sinapaldehyde in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borodeuteride (NaBD₄) to the stirred solution. The use of NaBD₄ will introduce a deuterium atom at the Cγ position of the propanol side chain.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Confirm the structure and isotopic enrichment of the final product by ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Stable Isotope Feeding
This protocol describes the feeding of this compound to plant material. The example provided is for Arabidopsis thaliana seedlings grown in liquid culture, but it can be adapted for other plant systems.
Materials:
-
Plant material (e.g., 7-day-old Arabidopsis seedlings)
-
Liquid growth medium (e.g., Murashige and Skoog medium)
-
This compound stock solution (in a suitable solvent like DMSO, ensuring the final solvent concentration is non-toxic to the plants)
-
Sterile flasks or multi-well plates
-
Growth chamber with controlled light and temperature
Procedure:
-
Grow Arabidopsis seedlings under sterile conditions in liquid MS medium.
-
Prepare a stock solution of this compound.
-
Add the this compound stock solution to the liquid culture medium to a final concentration typically in the range of 10-100 µM. An equivalent amount of the solvent should be added to control cultures.
-
Incubate the seedlings in the presence of the labeled precursor for a time course (e.g., 0, 2, 4, 8, 12, 24 hours).
-
At each time point, harvest the seedlings, gently blot them dry, and immediately freeze them in liquid nitrogen to quench all metabolic activity.
-
Store the frozen samples at -80 °C until further processing.
Metabolite Extraction and Lignin Isolation
For Soluble Metabolites:
-
Grind the frozen plant tissue to a fine powder in liquid nitrogen using a mortar and pestle.
-
Extract the powder with a pre-chilled extraction solvent (e.g., 80% methanol).
-
Vortex the mixture thoroughly and incubate on ice.
-
Centrifuge to pellet the cell debris.
-
Collect the supernatant containing the soluble metabolites.
-
The supernatant can be directly analyzed by LC-MS/MS or dried and reconstituted in a suitable solvent.
For Lignin Analysis:
-
The remaining pellet from the soluble metabolite extraction contains the cell wall material, including lignin.
-
Wash the pellet sequentially with water, ethanol, and acetone to remove any remaining soluble compounds.
-
Dry the cell wall residue.
-
The incorporation of this compound into the lignin polymer can be analyzed by methods such as thioacidolysis followed by GC-MS analysis of the released monolignols.
LC-MS/MS Analysis of Soluble Phenylpropanoids
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over a period of 15-20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
MS/MS Conditions:
-
Ionization Mode: Negative ESI.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both the unlabeled and deuterated forms of sinapyl alcohol and its downstream metabolites need to be determined using authentic standards. For example:
-
Sinapyl alcohol (unlabeled): [M-H]⁻ → product ion
-
This compound: [M+3-H]⁻ → product ion
-
GC-MS Analysis of Lignin Monomers
Procedure:
-
Perform thioacidolysis on the isolated cell wall material to cleave the β-O-4 ether linkages in lignin and release the monolignols as thioethylated derivatives.
-
Derivatize the released monomers (e.g., by silylation) to make them volatile for GC analysis.
-
Analyze the derivatized samples by GC-MS.
GC-MS Conditions (Example):
-
Column: A capillary column suitable for separating lignin monomers (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5 type column).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial temperature of 150 °C, ramped to 300 °C at a rate of 5 °C/min.
-
MS Detection: Electron ionization (EI) with scanning in the m/z range of 50-550.
Data Presentation and Flux Calculation
The quantitative data obtained from the LC-MS/MS and GC-MS analyses should be summarized in tables to facilitate comparison and interpretation. The key parameters to be determined are the pool sizes of the unlabeled and labeled metabolites at each time point.
Table 1: Example Data for Isotopic Enrichment of Sinapyl Alcohol in Plant Tissue
| Time (hours) | Unlabeled Sinapyl Alcohol (pmol/g FW) | Labeled this compound (pmol/g FW) | % Enrichment |
| 0 | 150.2 ± 12.5 | 0.0 ± 0.0 | 0.0 |
| 2 | 135.8 ± 10.1 | 25.4 ± 3.1 | 15.8 |
| 4 | 118.9 ± 9.8 | 48.7 ± 4.5 | 29.0 |
| 8 | 95.3 ± 8.2 | 80.1 ± 7.9 | 45.7 |
| 12 | 78.1 ± 6.5 | 102.6 ± 9.3 | 56.8 |
| 24 | 55.6 ± 5.1 | 125.3 ± 11.2 | 69.2 |
Table 2: Example Data for Incorporation of Labeled Monomers into Lignin
| Time (hours) | Unlabeled S-lignin Monomer (relative abundance) | Labeled S-lignin Monomer-d3 (relative abundance) | % Labeled S-lignin |
| 0 | 100.0 | 0.0 | 0.0 |
| 4 | 92.3 | 7.7 | 7.7 |
| 8 | 81.5 | 18.5 | 18.5 |
| 12 | 70.1 | 29.9 | 29.9 |
| 24 | 52.8 | 47.2 | 47.2 |
Metabolic Flux Calculation:
Metabolic flux (J) can be calculated using various mathematical models. A simplified approach is to model the rate of change of the labeled metabolite pool. The net flux into a metabolite pool can be estimated from the initial rate of incorporation of the label.
For a simplified model, the flux (J) can be calculated as:
J = (d[Mlabeled] / dt) / (Eprecursor)
Where:
-
d[Mlabeled] / dt is the initial rate of change of the concentration of the labeled metabolite.
-
Eprecursor is the isotopic enrichment of the immediate precursor pool.
More sophisticated modeling approaches, such as isotopic non-stationary metabolic flux analysis (INST-MFA), can be employed for a more detailed and accurate determination of fluxes throughout the pathway.
Conclusion
The use of this compound as a stable isotope tracer provides a powerful tool for the quantitative analysis of metabolic flux through the phenylpropanoid pathway towards syringyl lignin biosynthesis. The protocols outlined in this application note provide a comprehensive framework for conducting such studies, from the synthesis of the labeled precursor to the final flux calculations. The data generated from these experiments will provide valuable insights into the regulation of this important metabolic pathway, with significant implications for metabolic engineering and the development of plant-based products.
Application Notes and Protocols for the Synthesis of Sinapyl Alcohol-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sinapyl alcohol is a key monolignol involved in the biosynthesis of lignin, a complex polymer essential for the structural integrity of terrestrial plants.[1][2] Isotopically labeled analogs of sinapyl alcohol, such as Sinapyl alcohol-d3 (deuterated at the two methoxy groups), are invaluable tools in various research applications. The primary application of deuterated monolignols is in nuclear magnetic resonance (NMR) spectroscopy studies to elucidate the intricate structure and formation of lignin. By selectively "silencing" the signals from the deuterated monolignol, researchers can better differentiate and analyze the signals of interest from other components in the lignin polymer.[3] This allows for a more detailed understanding of lignin's biosynthetic pathways and its interactions with other molecules. Furthermore, deuterated compounds serve as excellent internal standards for quantitative analysis in mass spectrometry-based studies.[4]
These application notes provide a detailed protocol for the chemical synthesis of this compound, adapted from established methods for monolignol synthesis. The protocol is designed to be accessible to researchers with a background in organic synthesis.
Research Applications
-
NMR Studies of Lignin Structure: this compound can be used as a "silent" monomer in the synthesis of dehydrogenation polymers (DHPs), which are artificial lignins.[3] The absence of proton signals from the methoxy groups in ¹H-NMR simplifies the spectra, allowing for unambiguous assignment of other structural features and linkages within the polymer.
-
Metabolic Flux Analysis: In plant biology, feeding studies with deuterated monolignol precursors can help to elucidate the metabolic pathways leading to lignin and other phenylpropanoids.
-
Quantitative Mass Spectrometry: Due to its distinct mass, this compound is an ideal internal standard for accurately quantifying the corresponding unlabeled sinapyl alcohol in biological extracts.
-
Enzyme Mechanism Studies: It can be used as a substrate to probe the kinetic isotope effects of enzymes involved in lignin biosynthesis and degradation, providing insights into their reaction mechanisms.
Quantitative Data Summary
The following table summarizes expected quantitative data for the synthesis of this compound based on similar reported monolignol syntheses.
| Parameter | Value | Notes |
| Starting Material | Syringaldehyde-d6 | Deuteration at both methoxy groups. |
| Overall Yield | 60-70% | Based on a two-step synthesis from the starting aldehyde. |
| Purity | >98% | Determined by HPLC and NMR analysis. |
| Isotopic Enrichment | >99% D | At the methoxy positions, as determined by mass spectrometry and NMR. |
| Final Product Form | Off-white to pale yellow solid | |
| Molecular Weight | 213.25 g/mol | C₁₁H₁₁D₃O₄ |
Experimental Protocols
Synthesis of this compound
This protocol describes a two-step synthesis starting from syringaldehyde with deuterated methoxy groups (syringaldehyde-d6). The first step is a Wittig-Horner reaction to form the corresponding cinnamate ester, followed by reduction to the alcohol. This approach is adapted from general methods for monolignol synthesis.
Step 1: Synthesis of Ethyl Sinapate-d6
-
Reaction Setup: To a solution of triethyl phosphonoacetate (1.1 equivalents) in dry tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases and the solution becomes clear.
-
Wittig-Horner Reaction: Cool the reaction mixture back to 0 °C and add a solution of syringaldehyde-d6 (1.0 equivalent) in dry THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl sinapate-d6 as a solid.
Step 2: Reduction to this compound
-
Reaction Setup: Dissolve the ethyl sinapate-d6 (1.0 equivalent) from the previous step in dry toluene in a round-bottom flask under an inert atmosphere.
-
Reduction: Cool the solution to -78 °C (a dry ice/acetone bath). Add diisobutylaluminum hydride (DIBAL-H) (2.2 equivalents, as a solution in toluene or hexanes) dropwise via syringe, maintaining the temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction progress by TLC until all the starting ester has been consumed.
-
Work-up: Quench the reaction by the slow, dropwise addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Extraction: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by crystallization from a mixture of ethyl acetate and petroleum ether to yield the final product as a crystalline solid.
Characterization
The final product should be characterized by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and the absence of proton signals from the methoxy groups.
-
Mass Spectrometry: To confirm the molecular weight and determine the isotopic enrichment.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Applications of deuterated sinapyl alcohol.
References
- 1. Efficiency of Lignin Biosynthesis: a Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Manipulation of Lignin Monomer Composition Combined with the Introduction of Monolignol Conjugate Biosynthesis Leads to Synergistic Changes in Lignin Structure - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sinapyl Alcohol-d3 in Plant Cell Wall Proteomics: A Hypothetical Approach for Elucidating Lignification-Associated Proteins
Introduction
Lignification, the process of depositing lignin polymers in the plant cell wall, is crucial for plant development, providing structural support and defense against pathogens. Sinapyl alcohol is a key monomer in the biosynthesis of syringyl lignin, a major component of the cell wall in angiosperms. Understanding the intricate protein machinery that facilitates the transport, oxidation, and polymerization of sinapyl alcohol is a significant challenge in plant biology. This application note describes a hypothetical proteomics strategy utilizing Sinapyl alcohol-d3, a stable isotope-labeled version of sinapyl alcohol, to identify and quantify proteins that are in close proximity to or interact with this monolignol during lignification. This approach, termed "Monolignol Proximity Proteomics (MPP)," combines metabolic labeling with proximity-dependent biotinylation and quantitative mass spectrometry to provide a snapshot of the protein environment at the site of lignin deposition.
Principle of the Method
The MPP strategy is based on the premise that plant cells will uptake and utilize exogenously supplied this compound in the same manner as endogenous sinapyl alcohol. The deuterium label on the sinapyl alcohol serves two purposes: first, as a tracer to confirm its incorporation into the lignin polymer, and second, as a stable isotope label for potential relative quantification in downstream mass spectrometry analysis. To capture interacting and proximal proteins, a photo-activatable crosslinker with a biotin tag is co-administered with the this compound. Upon UV irradiation of the plant tissue, the crosslinker will covalently bind to nearby proteins. These biotin-tagged proteins can then be enriched using streptavidin affinity chromatography and subsequently identified and quantified by mass spectrometry. By comparing the proteomes of plants treated with and without this compound and the crosslinker, we can identify proteins specifically associated with the lignification process involving sinapyl alcohol.
Materials and Reagents
-
Plant Material: Arabidopsis thaliana seedlings (wild-type and a mutant deficient in sinapyl alcohol biosynthesis, e.g., fah1)
-
Deuterated Monolignol: this compound (custom synthesis)
-
Photo-activatable Crosslinker: Sulfo-SBED (Sulfosuccinimidyl 2-[6-(biotinamido)-2-(p-azidobenzamido)-hexanoamido] ethyl-1,3'-dithiopropionate) or a similar cell-permeable, photo-activatable, and biotinylated crosslinker.
-
Growth Medium: Murashige and Skoog (MS) medium
-
Buffers and Solutions:
-
Phosphate-buffered saline (PBS)
-
Cell wall protein extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM CaCl2)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, protease inhibitor cocktail)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., high salt, low salt, and urea-based buffers)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 7.5, 2% SDS, 10 mM DTT)
-
-
Proteomics Reagents:
-
Trypsin (mass spectrometry grade)
-
Urea, Dithiothreitol (DTT), Iodoacetamide (IAA)
-
Acetonitrile (ACN), Formic acid (FA)
-
-
Equipment:
-
Plant growth chambers
-
UV crosslinking chamber (365 nm)
-
Homogenizer
-
Centrifuges (standard and ultracentrifuge)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., Orbitrap)
-
Experimental Protocols
Protocol 1: In Vivo Labeling of Arabidopsis thaliana Seedlings
-
Plant Growth: Grow Arabidopsis thaliana seedlings (wild-type and fah1 mutant) on sterile MS medium agar plates for 5-7 days under a 16-hour light/8-hour dark cycle.
-
Labeling Solution Preparation: Prepare a labeling solution by dissolving this compound (final concentration 100 µM) and the photo-activatable crosslinker (final concentration 50 µM) in liquid MS medium. Prepare a control solution with only the crosslinker.
-
Metabolic Labeling: Gently transfer the seedlings into a petri dish containing the labeling solution or the control solution. Ensure the roots are fully submerged. Incubate for 24 hours under the same growth conditions.
-
Photo-Crosslinking: Transfer the seedlings to a fresh, empty petri dish and place them in a UV crosslinking chamber. Irradiate with 365 nm UV light for 15-30 minutes on ice.
-
Harvesting: Immediately after crosslinking, harvest the seedlings, flash-freeze them in liquid nitrogen, and store them at -80°C until further processing.
Protocol 2: Plant Cell Wall Protein Extraction and Enrichment of Biotinylated Proteins
-
Tissue Homogenization: Grind the frozen seedlings to a fine powder in a mortar and pestle pre-chilled with liquid nitrogen.
-
Cell Wall Isolation: Resuspend the powder in ice-cold cell wall protein extraction buffer. Incubate on a rotator for 1 hour at 4°C. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the cell walls. Wash the pellet three times with the same buffer.
-
Protein Solubilization: Resuspend the final cell wall pellet in lysis buffer and sonicate briefly to ensure complete solubilization of proteins. Centrifuge at 15,000 x g for 20 minutes at 4°C to remove insoluble debris.
-
Affinity Purification of Biotinylated Proteins:
-
Incubate the supernatant with pre-equilibrated streptavidin-agarose beads overnight at 4°C with gentle rotation.
-
Wash the beads sequentially with high salt buffer, low salt buffer, and a urea-based wash buffer to remove non-specifically bound proteins.
-
Elute the biotinylated proteins by boiling the beads in elution buffer for 10 minutes.
-
Protocol 3: Sample Preparation for Mass Spectrometry
-
Protein Precipitation: Precipitate the eluted proteins using a trichloroacetic acid (TCA)/acetone precipitation method.
-
In-solution Digestion:
-
Resuspend the protein pellet in 8 M urea in 50 mM Tris-HCl, pH 8.0.
-
Reduce the proteins with 10 mM DTT for 1 hour at 37°C.
-
Alkylate with 55 mM IAA for 45 minutes in the dark at room temperature.
-
Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.0.
-
Digest with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
Peptide Desalting: Acidify the digest with formic acid to a final concentration of 0.1% and desalt the peptides using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the desalted peptides on a high-resolution LC-MS/MS system.
Data Presentation
The following tables present hypothetical quantitative data from a Monolignol Proximity Proteomics (MPP) experiment comparing wild-type Arabidopsis thaliana treated with this compound and a photo-activatable crosslinker versus a control group treated only with the crosslinker. Protein abundance is represented as Label-Free Quantification (LFQ) intensity.
Table 1: Hypothetical Identification of Proteins Enriched in the Presence of this compound
| Protein ID | Gene Name | Protein Description | LFQ Intensity (this compound + Crosslinker) | LFQ Intensity (Crosslinker only) | Fold Change | p-value |
| AT1G76480 | LAC4 | Laccase 4 | 1.5e8 | 3.2e6 | 46.88 | 1.2e-5 |
| AT2G38080 | PRX25 | Peroxidase 25 | 9.8e7 | 2.1e6 | 46.67 | 2.5e-5 |
| AT5G48100 | ABCG29 | ABC transporter G family member 29 | 5.2e7 | 1.5e6 | 34.67 | 8.1e-5 |
| AT3G21730 | DIR10 | Dirigent protein 10 | 3.4e7 | 9.8e5 | 34.69 | 9.2e-5 |
| AT4G30530 | CAD5 | Cinnamyl alcohol dehydrogenase 5 | 2.1e7 | 7.5e5 | 28.00 | 1.5e-4 |
Table 2: Hypothetical Quantification of Known Lignification-Related Proteins
| Protein ID | Gene Name | Function in Lignification | LFQ Intensity Ratio (Treated/Control) |
| AT1G76480 | LAC4 | Monolignol oxidation | 46.88 |
| AT2G38080 | PRX25 | Monolignol oxidation | 46.67 |
| AT4G30530 | CAD5 | Monolignol biosynthesis | 28.00 |
| AT5G44030 | 4CL1 | Phenylpropanoid pathway | 15.20 |
| AT2G37040 | C4H | Phenylpropanoid pathway | 12.50 |
Visualizations
Application Note: High-Resolution Mass Spectrometry for the Sensitive and Accurate Quantification of Sinapyl Alcohol-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sinapyl alcohol is a critical monolignol, a primary precursor in the biosynthesis of lignin and various other natural products like lignans and coumarins.[1][2][3] Its accurate quantification in biological matrices is essential for research in plant biochemistry, biofuels, and pharmacology. High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) offers unparalleled selectivity and sensitivity for analyzing complex biological samples.[4][5] The use of a stable isotope-labeled internal standard, such as Sinapyl alcohol-d3, is the gold standard for quantitative analysis, as it effectively compensates for variations in sample preparation and matrix effects, leading to high accuracy and precision.
This application note provides a detailed protocol for the detection and quantification of Sinapyl alcohol in a plant matrix using a deuterated internal standard (this compound) with an LC-HRMS system.
Phenylpropanoid Pathway for Sinapyl Alcohol Biosynthesis
Sinapyl alcohol is synthesized in plants via the phenylpropanoid pathway. The pathway starts with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce the three main monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.
Experimental Protocols
This section details the necessary materials, sample preparation, and instrumental analysis methods for the quantification of Sinapyl alcohol.
1. Materials and Reagents
-
Sinapyl alcohol analytical standard
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Plant tissue (e.g., Arabidopsis, Poplar)
-
Zirconia or metal beads
-
Microcentrifuge tubes (2.0 mL)
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sinapyl alcohol and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Sinapyl alcohol primary stock with 50% methanol/water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock to a final concentration of 100 ng/mL in 50% methanol/water. This concentration may require optimization based on the expected analyte levels in samples.
3. Sample Preparation Protocol This protocol is adapted for plant secondary metabolite extraction.
-
Harvesting: Harvest approximately 50 mg of fresh plant tissue and place it into a 2.0 mL microcentrifuge tube containing a zirconia bead.
-
Flash Freezing: Immediately freeze the tube in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue using a bead mill or tissue lyser for 2 minutes at 25-30 Hz until a fine powder is obtained. Store samples at -80°C if not proceeding immediately.
-
Extraction:
-
To the frozen powder, add 500 µL of pre-chilled (-20°C) extraction solvent (80% methanol in water).
-
Add 10 µL of the 100 ng/mL Internal Standard working solution (this compound) to all samples, calibration standards, and quality controls (QCs).
-
Vortex vigorously for 1 minute.
-
Sonicate the mixture in an ice bath for 10 minutes.
-
-
Centrifugation: Centrifuge the samples at 20,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collection: Carefully transfer the supernatant to a new 1.5 mL tube.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial for analysis.
4. LC-HRMS Method The following parameters provide a starting point and should be optimized for the specific instrument used.
-
LC System: UHPLC system (e.g., Thermo Vanquish, Waters Acquity)
-
Column: Reversed-phase C18 column (e.g., Waters HSS T3, 1.8 µm, 2.1 x 100 mm)
-
Column Temperature: 40°C
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
LC Gradient:
Time (min) % B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Q Exactive series)
-
Ionization Source: Heated Electrospray Ionization (HESI), Positive Ion Mode
-
Capillary Voltage: 3.5 kV
-
Sheath Gas: 40 (arbitrary units)
-
Aux Gas: 10 (arbitrary units)
-
Heater Temp: 320°C
-
Scan Mode: Full Scan MS / dd-MS2 (TopN=5)
-
Full Scan Resolution: 70,000
-
Scan Range: m/z 100-500
-
Target Ions:
-
Sinapyl alcohol: [C11H14O4+H]+, Calculated m/z = 211.0965
-
This compound: [C11H11D3O4+H]+, Calculated m/z = 214.1153
-
5. Data Analysis and Quantification
-
Peak Integration: Extract ion chromatograms (XICs) for the precursor ions of Sinapyl alcohol and this compound using a narrow mass window (e.g., ± 5 ppm).
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of Sinapyl alcohol to the peak area of this compound against the concentration of the calibration standards.
-
Quantification: Determine the concentration of Sinapyl alcohol in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
Results and Data Presentation
The described method provides excellent chromatographic resolution and mass accuracy, enabling confident identification and quantification of Sinapyl alcohol. The use of the deuterated internal standard ensures high precision and accuracy by correcting for any analyte loss during sample processing.
Quantitative Performance Method validation should be performed to determine the linear dynamic range, limit of detection (LOD), and limit of quantification (LOQ). The table below presents expected performance characteristics for this assay.
| Parameter | Sinapyl Alcohol | Description |
| Linear Range | 1 - 1000 ng/mL | The concentration range over which the assay is linear. |
| Correlation (r²) | > 0.995 | A measure of the goodness of fit for the linear regression. |
| LOD | ~0.3 ng/mL | Lowest concentration at which the analyte can be reliably detected (S/N > 3). |
| LOQ | ~1.0 ng/mL | Lowest concentration that can be quantitatively determined with acceptable precision (S/N > 10). |
| Precision (%RSD) | < 15% | Relative Standard Deviation for replicate measurements of QC samples. |
| Accuracy (%Recovery) | 85 - 115% | The closeness of the measured value to the true value, assessed with spiked samples. |
Note: The values presented are illustrative and must be experimentally determined for the specific matrix and instrumentation used.
Conclusion
This application note outlines a robust and reliable LC-HRMS method for the quantitative analysis of Sinapyl alcohol in plant tissues using a deuterated internal standard (this compound). The high resolution and mass accuracy of the MS analysis provide exceptional selectivity, while the stable isotope-labeled standard ensures data accuracy. This protocol is well-suited for researchers in plant science, metabolomics, and natural product chemistry requiring precise measurements of this key monolignol.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Sinapyl Alcohol-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Sinapyl alcohol-d3.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for synthesizing this compound involves a two-step process. The first step is a Wittig reaction between syringaldehyde and a deuterated Wittig reagent to form a deuterated sinapaldehyde intermediate. This is followed by the reduction of the intermediate using a hydride reagent, such as Diisobutylaluminium hydride (DIBAL-H), to yield this compound. Microwave-assisted Wittig reactions have been shown to provide excellent yields and regioselectivity.[1]
Q2: What are the primary challenges in the synthesis of this compound?
The main challenges include:
-
Achieving high deuteration efficiency: Ensuring complete incorporation of deuterium at the desired positions.
-
Preventing isotopic scrambling: Avoiding the unintentional exchange of deuterium with protium from solvents or reagents.[2]
-
Purification of the final product: Separating the desired deuterated product from non-deuterated or partially deuterated impurities.
-
Side reactions: Minimizing the formation of byproducts during the Wittig reaction and the reduction step.
-
Handling of sensitive reagents: Both the Wittig reagent and DIBAL-H are moisture and air-sensitive and require careful handling.
Q3: How can I confirm the successful synthesis and deuteration of this compound?
A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to confirm the absence of protons at the deuterated positions. 13C NMR can also provide structural confirmation.[3][4]
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the deuterated compound and help determine the level of deuterium incorporation.[5]
Q4: What are the expected chemical shifts in the 1H NMR spectrum for Sinapyl alcohol?
For non-deuterated sinapyl alcohol, you would expect to see signals corresponding to the aromatic protons, the vinyl protons of the propenyl side chain, the methylene protons adjacent to the hydroxyl group, the hydroxyl proton, and the methoxy protons. The exact chemical shifts can vary slightly depending on the solvent used.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Low Yield in Wittig Reaction
| Potential Cause | Troubleshooting Steps |
| Inactive Wittig Reagent | Use freshly prepared or properly stored Wittig reagent. Ensure anhydrous conditions during its preparation and use. |
| Poorly Soluble Reagents | Choose a suitable solvent that dissolves both the aldehyde and the ylide. THF is a common choice. |
| Steric Hindrance | While less of an issue with syringaldehyde, ensure the reaction is run for a sufficient amount of time, possibly with gentle heating if using a stabilized ylide. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the Wittig reagent to ensure complete consumption of the aldehyde. |
| Side Reactions | The presence of a free phenolic hydroxyl group on the syringaldehyde can interfere with the base used to generate the ylide. Consider protecting the hydroxyl group before the Wittig reaction. |
Incomplete Reduction with DIBAL-H
| Potential Cause | Troubleshooting Steps |
| Insufficient DIBAL-H | Use at least two equivalents of DIBAL-H for the reduction of the ester intermediate to the alcohol. |
| Reaction Temperature Too Low | While the initial addition should be at a low temperature (e.g., -78 °C) to control reactivity, allowing the reaction to slowly warm to room temperature can ensure completion. |
| Decomposition of DIBAL-H | Use a fresh bottle of DIBAL-H or titrate it before use to determine its exact concentration. |
| Quenching Issues | Careful quenching of the reaction is crucial. Follow established procedures to avoid the formation of aluminum salt emulsions that can trap the product. |
Low Deuterium Incorporation or Isotopic Scrambling
| Potential Cause | Troubleshooting Steps |
| Protic Impurities | Use anhydrous solvents and reagents throughout the synthesis. Dry all glassware thoroughly. |
| Deuterium Exchange with Solvent | Use deuterated solvents where possible, especially during workup and purification if exchange is a concern. |
| Isotopic Scrambling During Wittig Reaction | The choice of base and reaction conditions can influence scrambling. Using a non-protic base is recommended. |
| Contamination from Catalyst | In reactions involving catalytic hydrogenation for deuterium introduction, the catalyst can sometimes be a source of protium if not handled under inert and dry conditions. |
Purification Challenges
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Product and Byproducts | Flash column chromatography is the standard method for purification. A careful selection of the solvent system (e.g., hexane/ethyl acetate gradient) is crucial for good separation. |
| Product Instability on Silica Gel | Sinapyl alcohol can be sensitive to acid. Consider using deactivated silica gel or a different stationary phase for chromatography. |
| Co-elution of Isotopologues | Complete separation of d3, d2, d1, and d0 species by chromatography is very difficult. The goal is to remove other chemical impurities. The isotopic purity should be assessed by MS and NMR. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on laboratory conditions and available starting materials.
Step 1: Synthesis of Ethyl Sinapate-d3 (Wittig Reaction)
A detailed protocol for the synthesis of the deuterated intermediate is crucial. The following is a proposed method based on similar reactions.
Methodology:
-
To a solution of syringaldehyde (1.0 eq) in anhydrous THF, add a solution of the deuterated Wittig reagent (e.g., (carbethoxymethylene-d1)triphenylphosphorane, 1.1 eq) in anhydrous THF dropwise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain Ethyl sinapate-d3.
Step 2: Synthesis of this compound (DIBAL-H Reduction)
Methodology:
-
Dissolve the purified Ethyl sinapate-d3 (1.0 eq) in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of DIBAL-H (2.2 eq) in toluene dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow, dropwise addition of methanol, followed by water and then 1 M HCl at -78 °C.
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Quantitative Data Summary (Illustrative)
| Step | Product | Typical Yield | Purity (by NMR) | Deuteration Efficiency |
| 1 | Ethyl Sinapate-d3 | 80-95% | >95% | >98% |
| 2 | This compound | 70-90% | >98% | >98% |
Visualizations
References
- 1. Chemical Synthesis of Monolignols: Traditional Methods, Recent Advances, and Future Challenges in Sustainable Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies of hydrogen isotope scrambling during the dehalogenation of aromatic chloro-compounds with deuterium gas over palladium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 4. researchgate.net [researchgate.net]
- 5. The behavior of deuterium-labeled monolignol and monolignol glucosides in lignin biosynthesis in angiosperms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for Sinapyl Alcohol-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of Sinapyl alcohol-d3.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for Sinapyl alcohol analysis?
A1: For unlabeled Sinapyl alcohol, a common precursor ion in negative electrospray ionization (ESI) mode is the deprotonated molecule [M-H]⁻ at m/z 209.1. Product ions can be generated at a collision energy of around 35 eV.[1] For this compound, the precursor ion will be shifted by the mass of the deuterium atoms. Assuming the deuterium labels are on the methoxy groups, the precursor ion [M-H]⁻ would be at m/z 212.1. The product ions would likely be similar to the unlabeled compound, but optimization is necessary.
Q2: How do I optimize the collision energy for this compound?
A2: Collision energy is a critical parameter for achieving maximum sensitivity.[2] To optimize it, you can perform a compound optimization experiment where a standard solution of this compound is infused directly into the mass spectrometer. The collision energy is then ramped over a range (e.g., 5-50 eV) for each precursor-product ion transition to find the value that yields the highest intensity for each product ion.[2]
Q3: What is the role of the fragmentor voltage and how can I optimize it?
A3: The fragmentor voltage (or declustering potential) is applied to the region between the ion source and the mass analyzer. It helps to desolvate the ions and can induce some in-source fragmentation. Optimizing this parameter can improve signal intensity and stability. Similar to collision energy, it can be optimized by infusing a standard and varying the voltage to find the optimal value that maximizes the signal of the precursor ion.
Q4: I am observing low sensitivity for my this compound analysis. What are the possible causes and solutions?
A4: Low sensitivity can be caused by several factors:
-
Suboptimal MS parameters: Ensure that collision energy and fragmentor voltage are properly optimized for your specific instrument and compound.
-
Poor ionization efficiency: Sinapyl alcohol, being a phenol, ionizes well in negative ESI mode. Ensure your mobile phase is compatible with this ionization mode (e.g., slightly basic pH or the presence of additives that promote deprotonation).
-
Matrix effects: Components in your sample matrix can suppress the ionization of your analyte. Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Chromatographic issues: Poor peak shape (e.g., broad or tailing peaks) can lead to lower apparent sensitivity. Optimize your LC method, including the column, mobile phase composition, and gradient.
Q5: My peak shape is poor. What can I do to improve it?
A5: Poor peak shape can be due to several reasons:
-
Inappropriate mobile phase: Ensure the pH of your mobile phase is suitable for the analyte and the column chemistry. For reversed-phase chromatography of phenolic compounds, a slightly acidic mobile phase is often used.
-
Column overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Secondary interactions: The analyte may be interacting with active sites on the column. Consider using a column with end-capping or adding a competitor to the mobile phase.
-
Extra-column dead volume: Ensure all your connections are made correctly and that you are using tubing with the appropriate inner diameter to minimize dead volume.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Low Signal | Incorrect MRM transitions selected. | Verify the precursor and product ion masses for this compound. Start with the values for the unlabeled compound and adjust for the deuterium mass. |
| Suboptimal ionization source parameters. | Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage. | |
| Inefficient ionization. | For negative ESI, ensure the mobile phase promotes deprotonation. Consider adding a small amount of a basic modifier like ammonium hydroxide. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and additives. Flush the system thoroughly. |
| Matrix interference. | Implement a more rigorous sample preparation method to remove interfering compounds. | |
| Electronic noise. | Ensure proper grounding of the instrument and check for sources of electronic interference in the lab. | |
| Inconsistent Retention Times | Unstable LC pump flow rate. | Purge and prime the pumps. Check for leaks in the system. |
| Column degradation. | Replace the column if it has been used extensively or has been exposed to harsh conditions. | |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is properly degassed. | |
| Carryover | Adsorption of the analyte to the injector or column. | Use a stronger needle wash solution. Increase the column wash time between injections. |
| High concentration samples analyzed previously. | Inject several blank samples after high concentration samples to wash the system. |
Quantitative Data Summary
The following table provides a starting point for the MS/MS parameters for the analysis of unlabeled Sinapyl alcohol. These should be optimized for your specific instrument and for the deuterated analog, this compound.
| Parameter | Value | Reference |
| Precursor Ion (m/z) [M-H]⁻ | 209.1 | [1] |
| Product Ion 1 (m/z) | 194.1 | Derived from fragmentation patterns |
| Product Ion 2 (m/z) | 179.1 | Derived from fragmentation patterns |
| Collision Energy (eV) | ~35 | [1] |
| Fragmentor/Declustering Potential (V) | Instrument dependent, requires optimization | - |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters
-
Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).
-
Set the mass spectrometer to operate in negative ESI mode.
-
Perform a Q1 scan to identify the precursor ion of this compound (expected around m/z 212.1).
-
Perform a product ion scan of the selected precursor ion to identify the major fragment ions.
-
Set up a Multiple Reaction Monitoring (MRM) method using the identified precursor and product ions.
-
Optimize the collision energy for each MRM transition by ramping the voltage (e.g., in 2 eV steps from 5 to 50 eV) and monitoring the signal intensity of the product ion. Select the collision energy that gives the maximum intensity.
-
Optimize the fragmentor voltage (or declustering potential) by ramping the voltage (e.g., in 10 V steps from 50 to 200 V) and monitoring the signal intensity of the precursor ion. Select the voltage that gives the maximum intensity without causing excessive in-source fragmentation.
Protocol 2: LC-MS/MS Analysis
-
LC Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to the initial conditions for re-equilibration. The gradient should be optimized to achieve good separation and peak shape for this compound.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 10 µL.
-
MS Detection: Use the optimized MRM transitions and parameters determined in Protocol 1.
Visualizations
References
Technical Support Center: Overcoming Matrix Effects in Sinapyl Alcohol-d3 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantification of Sinapyl alcohol-d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: The matrix effect is the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting, undetected components from the sample matrix.[1][2] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of quantitative results.[2][3][4] In complex biological matrices, components like proteins, lipids, and salts are common causes of these effects.
Q2: How does a deuterated internal standard like this compound theoretically correct for matrix effects?
A2: A deuterated internal standard (d-IS), a type of stable isotope-labeled (SIL) internal standard, is considered the gold standard for compensating for matrix effects. The principle is that the d-IS has nearly identical physicochemical properties to the analyte (Sinapyl alcohol). Therefore, during sample preparation, chromatography, and ionization, it should be affected by the matrix in the same way as the analyte. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift results in the analyte and the internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification, a phenomenon referred to as differential matrix effects.
Troubleshooting Guide
This section addresses specific issues that may arise during the quantification of this compound.
Problem 1: Poor reproducibility of the Sinapyl alcohol / this compound area ratio.
-
Possible Cause: Inconsistent matrix effects across different samples or injections.
-
Solution:
-
Improve Sample Preparation: Employ more rigorous sample clean-up techniques to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) are often more effective than simple protein precipitation.
-
Optimize Chromatography: Adjust the chromatographic method to better separate Sinapyl alcohol from matrix interferences. This can involve using a different column chemistry or modifying the mobile phase gradient.
-
Evaluate Co-elution: Ensure that Sinapyl alcohol and this compound are perfectly co-eluting. Even minor shifts in retention time can lead to differential matrix effects.
-
Problem 2: Sinapyl alcohol and this compound do not co-elute.
-
Possible Cause:
-
Isotope Effect: The deuterium labeling can sometimes lead to slight differences in retention time, particularly in reversed-phase chromatography.
-
Column Degradation: A loss of stationary phase or contamination of the column can affect the separation.
-
-
Solution:
-
Modify Chromatographic Conditions: Adjusting the mobile phase composition or temperature may help to achieve co-elution.
-
Use a Different Column: A column with a different selectivity may not exhibit the same isotope separation.
-
Replace the Column: If column degradation is suspected, replace it with a new one of the same type.
-
Problem 3: Unexpectedly high or low calculated concentrations of Sinapyl alcohol.
-
Possible Cause:
-
Differential Matrix Effects: The analyte and internal standard are experiencing different levels of ion suppression or enhancement.
-
Incorrect Internal Standard Concentration: An error in the preparation of the this compound spiking solution will lead to a systematic bias.
-
Cross-Contamination: Carryover from a high concentration sample to a subsequent low concentration sample can lead to artificially high results.
-
-
Solution:
-
Quantify Matrix Effects: Perform a post-extraction spike experiment to determine the extent of the matrix effect on both the analyte and the internal standard.
-
Verify Internal Standard Concentration: Carefully reprepare the internal standard solution and verify its concentration.
-
Optimize Autosampler Wash: Implement a robust autosampler wash procedure and inject blank samples after high-concentration samples to check for carryover.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative evaluation of matrix effects on Sinapyl alcohol and this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Sinapyl alcohol and this compound into the mobile phase or reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract at least six different lots of blank matrix. After the final extraction step, spike Sinapyl alcohol and this compound into the final extract.
-
Set C (Pre-Spike Matrix): Spike Sinapyl alcohol and this compound into the blank matrix before the extraction process.
-
-
Analyze and Calculate: Analyze all three sets of samples by LC-MS/MS. Calculate the Matrix Factor (MF) and Recovery (RE) using the formulas in the table below.
Data Presentation:
| Parameter | Formula | Ideal Value | Interpretation |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | Close to 100% | Efficiency of the extraction process. |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | 1.0 | Measures the extent of ion suppression/enhancement. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. |
| IS-Normalized MF | MF (Analyte) / MF (Internal Standard) | Close to 1.0 | A value significantly different from 1 suggests differential matrix effects on the analyte and the internal standard. |
Visualizations
Caption: A logical workflow for troubleshooting matrix effects.
Caption: Workflow for the post-extraction spike experiment.
References
Technical Support Center: Deuterated Monolignol Standards
This technical support center provides guidance on the stability, storage, and handling of deuterated monolignol standards (e.g., deuterated p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol). Adherence to these guidelines is critical for maintaining the chemical and isotopic integrity of the standards, ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid deuterated monolignol standards?
A1: Solid (powder) deuterated monolignol standards should be stored in a freezer at temperatures between -15°C and -20°C for long-term stability.[1] To prevent degradation from light and moisture, they must be kept in tightly sealed, amber-colored vials. Before opening, the vial should be allowed to warm to room temperature to prevent condensation from atmospheric moisture, which can compromise the standard's integrity and isotopic purity.
Q2: How should I store solutions of deuterated monolignol standards?
A2: Solutions of deuterated monolignols are less stable than the solid form. For short-term storage (up to one month), solutions can be kept at -20°C. For longer-term storage (up to one year), it is recommended to store aliquots at -80°C.[1] Use amber vials with PTFE-lined caps to protect from light and prevent solvent evaporation. To minimize the risk of contamination and degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.
Q3: What is the expected shelf life of deuterated monolignol standards?
A3: While deuterium itself is a stable isotope and does not decay, the shelf life of a deuterated standard is determined by the chemical stability of the monolignol molecule itself.[2] When stored as a solid under recommended freezer conditions (-20°C), coniferyl alcohol standards can be stable for up to three years.[1] However, the stability of solutions is significantly shorter.[1] It is crucial to consult the manufacturer-provided certificate of analysis for specific expiry dates and re-evaluate the purity of any standard that has been stored for an extended period, especially after the container has been opened.
Q4: Are these standards susceptible to hydrogen-deuterium (H/D) exchange?
A4: Yes, the deuterium on the hydroxyl (-OD) group of the monolignol is susceptible to exchange with protons from atmospheric moisture or protic solvents. The deuterium atoms on the carbon backbone (C-D bonds) are significantly more stable and less likely to exchange under normal conditions. To minimize H/D exchange, always use dried (anhydrous) solvents for preparing solutions and handle the standards under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in chromatogram (e.g., HPLC, GC-MS) | Chemical degradation of the standard due to improper storage (exposure to light, oxygen, or high temperatures). | 1. Verify the identity of the unexpected peaks. Common degradation products include the corresponding aldehyde or carboxylic acid (e.g., coniferaldehyde, ferulic acid from coniferyl alcohol). Dimerization and polymerization can also occur. 2. Prepare a fresh solution from the solid standard and re-analyze. 3. If the issue persists, use a new, unopened vial of the standard. |
| Inconsistent or poor quantitative results | 1. Partial degradation of the standard. 2. Incomplete dissolution of the standard, especially if stored frozen. 3. H/D exchange affecting the internal standard's mass. | 1. Confirm the purity of the standard using a stability-indicating analytical method (see Experimental Protocols). 2. After allowing the vial to warm to room temperature, ensure complete dissolution by vortexing and/or brief sonication. 3. Re-verify isotopic purity using mass spectrometry or NMR. |
| Visible change in appearance (e.g., discoloration) | Significant chemical degradation. Monolignols can oxidize and polymerize, leading to a yellowish or brownish color. | Do not use the material. Dispose of the standard according to your institution's safety protocols and obtain a new batch. |
| Reduced signal intensity in mass spectrometry | Isotopic exchange (H/D) at the hydroxyl group, leading to a mass shift. | 1. Prepare fresh solutions using anhydrous solvents. 2. Handle the standard under an inert, dry atmosphere. 3. Confirm the expected mass of the deuterated standard. |
Summary of Storage Recommendations
| Parameter | Solid Standard (Long-Term) | Solution (Short-Term) | Solution (Long-Term) |
| Temperature | -15°C to -20°C | -20°C | -80°C |
| Container | Tightly sealed amber glass vial | Tightly sealed amber glass vial with PTFE-lined cap | Tightly sealed amber glass vial with PTFE-lined cap (single-use aliquots) |
| Atmosphere | Standard air (ensure vial is tightly sealed) | Handle under inert gas (Nitrogen/Argon) if possible | Handle under inert gas (Nitrogen/Argon) if possible |
| Light Exposure | Protect from light | Protect from light | Protect from light |
| Notes | Allow vial to reach room temperature before opening. | Use anhydrous solvents for dissolution. | Avoid repeated freeze-thaw cycles. |
Note: This table provides general recommendations. Always refer to the specific product datasheet or Certificate of Analysis provided by the supplier.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for accurately quantifying the monolignol standard while separating it from any potential degradation products.
Objective: To develop an HPLC method that can resolve the parent deuterated monolignol from products generated under forced degradation conditions.
Methodology:
-
Forced Degradation Studies: Intentionally degrade the monolignol standard under various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: Dissolve the standard in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Dissolve the standard in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidation: Dissolve the standard in a suitable solvent and add 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24-48 hours.
-
Thermal Degradation: Store the solid standard in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the standard to direct sunlight or a photostability chamber for 24-48 hours.
-
-
HPLC Method Development:
-
Column: Start with a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector at a wavelength appropriate for the monolignol (typically around 260-280 nm). A photodiode array (PDA) detector is recommended to check for peak purity.
-
Optimization: Analyze the stressed samples. Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent monolignol peak and all degradation product peaks.
-
-
Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, and precision to confirm it is stability-indicating.
Visualizations
Caption: Workflow for developing a stability-indicating analytical method.
Caption: Decision tree for troubleshooting inconsistent analytical results.
References
Technical Support Center: Troubleshooting Poor In Vivo Incorporation of Sinapyl Alcohol-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo incorporation of Sinapyl alcohol-d3. The information is tailored for scientists and professionals in drug development and related fields.
Troubleshooting Guide
This guide addresses common issues that can lead to poor incorporation of this compound in vivo, presented in a question-and-answer format.
Question 1: Why am I observing low or no detectable levels of this compound in my target tissues?
Answer: Low bioavailability is a primary suspect when in vivo incorporation is poor. Several factors can contribute to this issue:
-
First-Pass Metabolism: After oral administration, this compound may be extensively metabolized in the liver before it reaches systemic circulation, significantly reducing the amount of active compound available.[1] For other alcohols, this "first-pass effect" is a known issue that limits bioavailability.
-
Poor Absorption: The physicochemical properties of this compound, such as its solubility and stability in the gastrointestinal (GI) tract, can affect its absorption. Alcohols, in general, cross biological membranes via passive diffusion, so factors influencing the concentration gradient, like rapid blood flow at the absorption site, are crucial.[2]
-
Instability: The compound may be unstable in the physiological environment. For instance, studies on other complex molecules like vitamin D3 have shown that factors like pH can significantly impact stability.[3]
Recommendations:
-
Optimize Administration Route: Consider alternative routes of administration, such as intravenous (IV) or intraperitoneal (IP) injection, to bypass first-pass metabolism.
-
Formulation Enhancement: Encapsulating this compound in a delivery system, such as nanostructured lipid carriers (NLCs), has been shown to enhance the oral bioavailability of other alcohols like perillyl alcohol.[1][4]
-
Assess Stability: Conduct in vitro stability studies of this compound under conditions mimicking the physiological environment (e.g., simulated gastric and intestinal fluids) to identify any degradation.
Question 2: How can I determine if rapid metabolism is the cause of low this compound levels?
Answer: Rapid metabolism can lead to the rapid clearance of the parent compound. To investigate this, you can:
-
Analyze for Metabolites: Develop analytical methods to detect potential metabolites of this compound in plasma, urine, and target tissues. Like other alcohols, it may undergo oxidation or conjugation reactions. For example, sinapyl alcohol is a known precursor in lignin biosynthesis and can be converted to sinapaldehyde.
-
Pharmacokinetic Studies: Conduct a time-course pharmacokinetic study to determine the half-life of this compound. A short half-life would indicate rapid clearance, likely due to metabolism.
-
In Vitro Metabolism Assays: Use liver microsomes or hepatocytes to study the in vitro metabolism of this compound and identify the major metabolic pathways and enzymes involved.
Question 3: Could the issue be related to the analytical method used for detection?
Answer: Yes, the sensitivity and specificity of your analytical method are critical for accurately quantifying this compound incorporation.
-
Method Validation: Ensure your analytical method (e.g., LC-MS/MS) is properly validated for sensitivity, linearity, accuracy, and precision in the biological matrices you are analyzing.
-
Sample Preparation: The efficiency of extracting this compound from tissues can significantly impact the final measurement. Optimize your extraction protocol to ensure maximum recovery.
-
Internal Standards: The use of a suitable internal standard is crucial for accurate quantification, especially when dealing with complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the expected bioavailability of this compound?
Q2: What are the potential metabolites of this compound?
A2: Based on general alcohol metabolism, potential metabolites could include the corresponding aldehyde (sinapaldehyde) and acid (sinapic acid) formed through oxidation. Conjugation with glucuronic acid or sulfate is also a common metabolic pathway for xenobiotics.
Q3: How can I improve the stability of this compound for in vivo studies?
A3: The stability of compounds in solution can be affected by factors such as pH, light, oxygen, and the presence of metal ions. For formulation, consider using buffered solutions and antioxidants. Encapsulation within a protective delivery system can also enhance stability.
Q4: What are the key considerations for designing an in vivo study for this compound incorporation?
A4: Key considerations include:
-
Dose Selection: Determine an appropriate dose based on in vitro efficacy and any available toxicity data.
-
Route of Administration: Choose a route that maximizes bioavailability and relevance to the intended application.
-
Sampling Time Points: Select appropriate time points for tissue collection based on the expected pharmacokinetic profile of the compound.
-
Control Groups: Include appropriate vehicle control groups in your experimental design.
Data Presentation
Table 1: Example Pharmacokinetic Parameters for a Test Compound
| Parameter | Route of Administration | Value | Units |
| Cmax | Oral | 150 | ng/mL |
| IV | 1200 | ng/mL | |
| Tmax | Oral | 2 | hours |
| IV | 0.25 | hours | |
| AUC(0-t) | Oral | 600 | ngh/mL |
| IV | 1800 | ngh/mL | |
| Half-life (t1/2) | Oral | 4 | hours |
| IV | 3.5 | hours | |
| Bioavailability (F) | Oral | 33.3 | % |
Table 2: Tissue Distribution of a Test Compound at 4 hours Post-Dose
| Tissue | Concentration (ng/g) |
| Blood | 80 |
| Liver | 500 |
| Kidney | 350 |
| Brain | 20 |
| Muscle | 45 |
| Adipose | 15 |
Experimental Protocols
Protocol 1: In Vivo Administration and Tissue Collection
-
Animal Model: Select the appropriate animal model for your research question.
-
Compound Preparation: Prepare the this compound formulation. For oral administration, this may be a solution or suspension in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose). For intravenous administration, dissolve the compound in a sterile, biocompatible vehicle (e.g., saline with a co-solvent like DMSO, if necessary).
-
Administration: Administer the compound to the animals at the predetermined dose.
-
Euthanasia and Tissue Collection: At the designated time points, euthanize the animals according to approved ethical protocols.
-
Tissue Processing: Perfuse the animals with saline to remove blood from the tissues. Excise the target tissues, weigh them, and immediately snap-freeze them in liquid nitrogen. Store samples at -80°C until analysis.
Protocol 2: Sample Preparation and LC-MS/MS Analysis
-
Tissue Homogenization: Homogenize the frozen tissue samples in a suitable buffer.
-
Extraction: Add an organic solvent (e.g., acetonitrile, ethyl acetate) containing an internal standard to the homogenate to precipitate proteins and extract the analyte.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in the mobile phase used for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound and its deuterated form.
Visualizations
Caption: Troubleshooting workflow for poor this compound incorporation.
Caption: Factors influencing the in vivo bioavailability of a compound.
Caption: A putative metabolic pathway for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. ALCOHOL METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing Oral Bioavailability and Brain Biodistribution of Perillyl Alcohol Using Nanostructured Lipid Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
Sample preparation techniques for Sinapyl alcohol-d3 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sample preparation of Sinapyl alcohol-d3. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental workflows.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the sample preparation of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Analyte Recovery | Inappropriate Extraction Method: The chosen method (e.g., LLE, SPE) may not be optimal for the sample matrix and analyte properties. | Review the literature for methods used on similar phenolic compounds or lignans. Consider switching from LLE to SPE, or vice-versa, to assess recovery differences. |
| Suboptimal Solvent Selection (LLE): The extraction solvent may have poor partitioning for this compound from the sample matrix. | Test solvents with varying polarities (e.g., ethyl acetate, diethyl ether, methyl tert-butyl ether). Ensure the pH of the aqueous phase is adjusted to suppress the ionization of the phenolic hydroxyl group (acidic pH), which typically enhances extraction into an organic solvent. | |
| Incorrect SPE Sorbent: The solid-phase extraction sorbent may not have the appropriate retention mechanism for this compound. | For a non-polar compound like Sinapyl alcohol, a reversed-phase sorbent (e.g., C18, polymeric) is generally suitable. Ensure the sorbent is properly conditioned and not allowed to dry out before sample loading. | |
| Inefficient Elution from SPE Cartridge: The elution solvent may be too weak to desorb the analyte from the sorbent completely. | Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent like methanol or acetonitrile). A small amount of acid or base in the elution solvent can sometimes improve recovery. | |
| High Signal Variability | Inconsistent Extraction Procedure: Manual extraction methods can introduce variability between samples. | Automate the extraction process if possible. If performing manually, ensure consistent vortexing times, solvent volumes, and phase separation. |
| Matrix Effects in LC-MS Analysis: Co-eluting matrix components can suppress or enhance the ionization of this compound. | Improve the sample cleanup. This can be achieved by optimizing the wash steps in SPE or by performing a post-extraction cleanup. Diluting the sample extract can also mitigate matrix effects. | |
| Incomplete Solvent Evaporation and Reconstitution: Residual extraction solvent or incomplete dissolution in the final injection solvent can lead to inconsistent results. | Ensure the sample is evaporated to complete dryness under a gentle stream of nitrogen. Vortex the sample thoroughly after adding the reconstitution solvent to ensure the analyte is fully dissolved. | |
| Contamination Peaks in Chromatogram | Interfering Substances from Sample Matrix: The sample matrix itself may contain compounds that co-elute with this compound. | Optimize the selectivity of the extraction. For SPE, this can involve adjusting the wash solvent strength to remove interferences without eluting the analyte. For LLE, a back-extraction step may be beneficial. |
| Contaminants from Solvents or Labware: Impurities in solvents or leaching from plasticware can introduce extraneous peaks. | Use high-purity, HPLC-grade solvents. Avoid using plastic containers or pipette tips that may leach interfering substances; glass is often a better choice. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for extracting this compound from a complex biological matrix?
A1: For a complex matrix such as plasma or tissue homogenate, Solid Phase Extraction (SPE) is often the preferred starting point. SPE can provide a cleaner extract compared to Liquid-Liquid Extraction (LLE) by effectively removing proteins and other interferences. A reversed-phase sorbent (e.g., C18 or a polymeric sorbent) is a good choice for a moderately non-polar compound like Sinapyl alcohol.
Q2: How do I choose the right solvents for Liquid-Liquid Extraction (LLE) of this compound?
A2: Sinapyl alcohol is a phenolic compound. To extract it from an aqueous sample, you should use a water-immiscible organic solvent and adjust the pH of the aqueous phase. Acidifying the sample (e.g., to pH 3-5) will ensure the phenolic hydroxyl group is protonated, making the molecule less polar and more soluble in organic solvents like ethyl acetate, diethyl ether, or dichloromethane.
Q3: My recovery of this compound is consistently low. What are the first things I should check?
A3: First, verify the pH of your sample if you are using LLE or an ion-exchange SPE method. For reversed-phase SPE, ensure your elution solvent is strong enough; you may need to increase the proportion of organic solvent. Also, check that you are not losing the analyte during the wash step by analyzing the wash eluate. Finally, confirm the stability of this compound under your extraction and storage conditions.
Q4: Is it necessary to use a deuterated internal standard like this compound for quantitative analysis?
A4: While not strictly necessary in all cases, using a deuterated internal standard is highly recommended for accurate and precise quantification, especially when using LC-MS. A deuterated standard will co-elute with the unlabeled analyte and experience similar matrix effects and variations in sample preparation, allowing for reliable correction of these sources of error.
Q5: I am seeing significant ion suppression in my LC-MS analysis. How can I reduce this?
A5: Ion suppression is often caused by co-eluting matrix components. To reduce it, you can improve your sample cleanup protocol. This might involve a more rigorous wash step in your SPE procedure or adding a second cleanup step like online SPE. Diluting your sample prior to injection can also help, although this may compromise sensitivity.
Quantitative Data Summary
The following table presents representative recovery data for the extraction of similar compounds using Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Specific recovery for this compound will be dependent on the specific matrix and optimized protocol.
| Extraction Method | Analyte Class | Matrix | Typical Recovery (%) | Reference |
| Solid Phase Extraction (SPE) | Phenolic Compounds | Water | 85 - 105 | [General SPE literature] |
| Lignans | Plant Extract | 80 - 95 | [General Lignan analysis literature] | |
| Liquid-Liquid Extraction (LLE) | Phenolic Compounds | Water | 70 - 90 | [General LLE literature] |
| Lignans | Plasma | 65 - 85 | [General Lignan analysis literature] |
Experimental Protocols
Solid Phase Extraction (SPE) Protocol for this compound
This protocol provides a general procedure for the extraction of this compound from a liquid sample (e.g., plasma, urine) using a reversed-phase SPE cartridge.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Elution solvent (e.g., 90:10 Methanol:Water)
-
Wash solvent (e.g., 10:90 Methanol:Water)
-
Sample pre-treatment solution (e.g., 1% formic acid in water)
-
Vacuum manifold or positive pressure processor
-
Collection tubes
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Acidify the liquid sample to a pH of approximately 3-5 with the sample pre-treatment solution. This ensures Sinapyl alcohol is in a neutral form. Centrifuge the sample to remove any particulates.
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol through the sorbent, followed by 2 mL of water. Do not allow the cartridge to go dry.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 2 mL of the wash solvent to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 2 mL of the elution solvent into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.
Liquid-Liquid Extraction (LLE) Protocol for this compound
This protocol outlines a general procedure for the extraction of this compound from an aqueous sample.
Materials:
-
Extraction solvent (e.g., Ethyl acetate, HPLC grade)
-
Sample acidification agent (e.g., 1 M HCl)
-
Glass centrifuge tubes with screw caps
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Place 1 mL of the aqueous sample into a glass centrifuge tube.
-
Acidification: Adjust the pH of the sample to approximately 3-5 by adding a small volume of 1 M HCl.
-
Extraction: Add 3 mL of ethyl acetate to the tube. Cap the tube and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the tube at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube using a glass pipette.
-
Re-extraction (Optional): For improved recovery, the aqueous layer can be re-extracted with another 3 mL of ethyl acetate. The organic layers are then combined.
-
Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable solvent for analysis.
Visualizations
Caption: General experimental workflow for this compound sample preparation.
Caption: A troubleshooting decision tree for addressing low analyte recovery.
Preventing degradation of Sinapyl alcohol-d3 during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Sinapyl alcohol-d3 during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern during extraction?
This compound is a deuterated form of Sinapyl alcohol, a monolignol that serves as a precursor to lignin in plants. The deuterium labeling makes it a valuable tool in metabolic studies and as an internal standard in analytical chemistry. However, like many phenolic compounds, Sinapyl alcohol is susceptible to degradation under common extraction conditions. Factors such as pH, temperature, light, and the presence of oxidative agents can lead to the loss of the target analyte, compromising experimental results.
Q2: What are the primary degradation pathways for this compound during extraction?
The primary degradation pathways for this compound are oxidation and polymerization. The phenolic hydroxyl group and the allylic alcohol moiety are particularly susceptible to oxidation, which can be catalyzed by enzymes (e.g., peroxidases and laccases) released from plant tissues during homogenization, as well as by exposure to air (oxygen) and metal ions. Under certain conditions, Sinapyl alcohol can also undergo polymerization to form lignans and other oligomers.
Q3: What general precautions can be taken to minimize degradation?
To minimize the degradation of this compound, it is crucial to control the extraction environment. Key precautions include:
-
Low Temperature: Perform the extraction at low temperatures (e.g., 4°C) to reduce the rate of chemical reactions and enzymatic activity.
-
Protection from Light: Use amber glassware or cover extraction vessels with aluminum foil to prevent photodegradation.
-
Inert Atmosphere: Purging solvents with an inert gas like nitrogen or argon can minimize oxidation.
-
pH Control: Maintaining a slightly acidic pH (around 3-6) can improve the stability of phenolic compounds.
-
Use of Stabilizers: The addition of antioxidants and chelating agents can effectively inhibit oxidative degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no recovery of this compound | Degradation during extraction: Exposure to high temperatures, light, or oxygen. | - Perform all extraction steps on ice or at 4°C.- Use amber vials or wrap glassware in foil.- De-gas solvents and consider working under an inert atmosphere (e.g., nitrogen).- Add antioxidants and chelating agents to the extraction solvent (see protocol below). |
| Inefficient extraction: Incorrect solvent choice or insufficient extraction time. | - Use a mixture of an organic solvent and water (e.g., 80% methanol or ethanol in water).- Ensure thorough homogenization of the sample.- Optimize extraction time; prolonged extraction can increase degradation. | |
| Adsorption to sample matrix: The compound may bind to cellular debris. | - Centrifuge samples thoroughly to pellet all solid material.- Consider a solid-phase extraction (SPE) clean-up step. | |
| Presence of unexpected peaks in analytical chromatogram | Formation of degradation products: Oxidation or polymerization of this compound. | - Implement the preventative measures for degradation mentioned above.- Analyze the mass spectrum of the unexpected peaks to identify potential degradation products (e.g., sinapaldehyde-d3, dimers). |
| Contamination: From glassware, solvents, or the sample itself. | - Use high-purity solvents.- Thoroughly clean all glassware.- Run a blank extraction (without sample) to identify sources of contamination. | |
| Inconsistent results between replicate extractions | Variable degradation: Inconsistent application of preventative measures. | - Ensure uniform and consistent handling of all samples.- Prepare fresh solutions of stabilizers for each batch of extractions. |
| Incomplete homogenization: Non-uniform sample preparation. | - Standardize the homogenization procedure to ensure consistency. |
Experimental Protocols
Recommended Protocol for Minimized Degradation Extraction of this compound
This protocol is designed to minimize the degradation of this compound from a plant tissue matrix.
Materials:
-
Plant tissue containing this compound
-
Extraction Solvent: 80% Methanol (HPLC grade) in water, pre-chilled to 4°C
-
Stabilizer Solution (prepare fresh): Ascorbic acid (10 mM) and EDTA (5 mM) in the extraction solvent.
-
Liquid nitrogen
-
Homogenizer (e.g., mortar and pestle, bead beater)
-
Centrifuge capable of reaching 10,000 x g and maintaining 4°C
-
Amber microcentrifuge tubes or vials
Procedure:
-
Sample Preparation:
-
Flash-freeze the plant tissue in liquid nitrogen immediately after harvesting to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
-
Extraction:
-
Transfer a known amount of the powdered tissue (e.g., 100 mg) to a pre-chilled amber microcentrifuge tube.
-
Add 1 mL of the chilled Extraction Solvent containing the Stabilizer Solution.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate on a shaker or rotator for 1 hour at 4°C, protected from light.
-
-
Clarification:
-
Centrifuge the sample at 10,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled amber vial. This is the crude extract.
-
-
Storage:
-
If not proceeding immediately to analysis, store the extract at -80°C to prevent further degradation.
-
Analytical Method: HPLC-MS/MS for Quantification
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Negative Ion Mode):
-
Ionization Mode: ESI-
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (precursor ion m/z 212.1): Monitor for a specific product ion (to be determined by infusion of a standard).
-
Potential Degradation Product (e.g., Sinapaldehyde-d3, precursor ion m/z 209.1): Monitor for a specific product ion.
-
Data Presentation
Table 1: Influence of Extraction Conditions on this compound Stability (Hypothetical Data)
| Extraction Condition | Temperature (°C) | pH | Stabilizers Added | Relative Recovery (%) |
| Standard | 25 | 7.0 | None | 65 |
| Optimized | 4 | 5.0 | Ascorbic Acid + EDTA | 95 |
| Heat Stress | 50 | 7.0 | None | 30 |
| Alkaline Stress | 25 | 9.0 | None | 45 |
Visualizations
Caption: Workflow for the extraction of this compound with minimal degradation.
Caption: Factors contributing to this compound degradation and the role of stabilizers.
Validation & Comparative
Revolutionizing Lignin Analysis: The Power of Deuterated Internal Standards
A paradigm shift in the precise quantification of lignin, a cornerstone for advancements in biofuel production, sustainable materials, and drug development, is being driven by the adoption of stable isotope-labeled internal standards. This guide provides a comprehensive comparison of traditional lignin analysis methods with the cutting-edge approach of using Sinapyl alcohol-d3 and other isotope-labeled standards, supported by experimental data and detailed protocols.
Lignin, a complex aromatic polymer in plant cell walls, has long posed a significant analytical challenge. Its intricate and variable structure makes accurate quantification difficult with conventional methods. However, the introduction of isotope dilution mass spectrometry, utilizing compounds like this compound, offers a robust solution, ensuring unparalleled accuracy and precision. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the reliability of their lignin analysis.
Performance Comparison: Isotope-Labeled vs. Traditional Methods
The use of an isotope-labeled internal standard, such as a deuterated monolignol or uniformly ¹³C-labeled lignin, in conjunction with Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), marks a significant improvement over classical wet chemistry methods. These traditional techniques, including Acid Detergent Lignin (ADL), Klason Lignin (KL), and Acetyl Bromide Lignin (ABL), often suffer from inaccuracies due to incomplete reactions, interference from other biomass components, and sample loss.
In contrast, the isotope dilution method, where a known amount of a labeled standard is added to the sample, corrects for variations in sample preparation, injection volume, and instrument response. This results in a more accurate and precise quantification of the target analyte.
| Method | Principle | Advantages | Disadvantages | Accuracy | Precision (RSD) |
| Py-GC-MS with Isotope-Labeled Standard (e.g., ¹³C-Lignin) | Thermal decomposition of the sample followed by GC separation and MS detection of lignin pyrolysis products, quantified against a co-injected, stable isotope-labeled internal standard. | High specificity and sensitivity.[1] Simultaneous structural characterization and quantification.[2] Corrects for matrix effects and analytical variability.[2] Requires small sample size. | Requires access to specialized equipment (Py-GC-MS).[3] Synthesis or purchase of labeled standards can be costly.[4] | High (>95% recovery, within 5% relative deviation of Klason benchmark) | Excellent (< 5%) |
| Klason Lignin (KL) | Gravimetric determination of the acid-insoluble residue after hydrolysis of polysaccharides with strong acid. | Widely used and considered a benchmark method. | Time-consuming and labor-intensive. Can overestimate lignin content due to condensation reactions and co-precipitation of other compounds. Does not quantify acid-soluble lignin. | Variable, can have a 15-30% discrepancy with other methods. | Good (5-10%) |
| Acid Detergent Lignin (ADL) | Gravimetric determination of the residue after sequential extraction with acid detergent solution. | Relatively simple and rapid. | Can be inaccurate for certain types of biomass. Prone to interference from proteins and tannins. | Moderate to Low | Moderate (10-15%) |
| Acetyl Bromide Lignin (ABL) | Solubilization of lignin in acetyl bromide followed by spectrophotometric quantification. | Rapid and requires small sample size. | Uses corrosive and hazardous reagents. The absorptivity of lignin can vary depending on the plant source. | Moderate | Good (5-10%) |
Experimental Protocols
Protocol 1: Quantitative Lignin Analysis using Py-GC-MS with a ¹³C-Labeled Lignin Internal Standard
This protocol is adapted from the validated methods described by van Erven et al. (2017, 2019). While this protocol uses a uniformly ¹³C-labeled lignin polymer as the internal standard, the principles are directly applicable to the use of a deuterated monolignol like this compound for targeted quantification.
1. Preparation of the Internal Standard Stock Solution:
-
Accurately weigh approximately 1.0 mg of the ¹³C-labeled lignin internal standard.
-
Dissolve it in 1.0 mL of a suitable solvent (e.g., a 1:1 v/v mixture of ethanol and chloroform) to create a 1.0 mg/mL stock solution.
2. Sample Preparation:
-
Weigh approximately 80 µg of the dried biomass sample into a pyrolysis tube.
-
Add a precise volume (e.g., 10 µL) of the 1.0 mg/mL ¹³C-labeled lignin internal standard solution to the biomass sample.
-
Evaporate the solvent completely under a gentle stream of nitrogen.
3. Py-GC-MS Analysis:
-
Pyrolysis: Place the sample tube in the pyrolyzer. Pyrolyze the sample at a set temperature (e.g., 500°C) for a specified time (e.g., 1 minute).
-
Gas Chromatography: The pyrolysis products are separated on a suitable GC column (e.g., a mid-polarity column like a VF-1701ms). The oven temperature is programmed to ramp from a low starting temperature (e.g., 70°C) to a high final temperature (e.g., 270°C) to elute all lignin-derived compounds.
-
Mass Spectrometry: The separated compounds are detected by a mass spectrometer operating in full scan mode or selected ion monitoring (SIM) mode. In SIM mode, the instrument is set to detect the specific mass-to-charge ratios (m/z) of the unlabeled (from the sample) and labeled (from the internal standard) lignin pyrolysis products.
4. Data Analysis:
-
Identify the peaks corresponding to the lignin pyrolysis products and their ¹³C-labeled counterparts in the chromatogram based on their retention times and mass spectra.
-
Calculate the peak area for each unlabeled and labeled compound.
-
Determine the response factor for each lignin pyrolysis product by analyzing a known mixture of the unlabeled and labeled standards.
-
Quantify the amount of each lignin-derived compound in the original sample using the following formula: Amount of Analyte = (Peak Area of Analyte / Peak Area of Labeled Standard) * (Amount of Labeled Standard / Response Factor)
-
The total lignin content is the sum of the amounts of all quantified lignin pyrolysis products.
Protocol 2: Traditional Klason Lignin Determination
This protocol provides a general outline for the Klason lignin method.
1. Sample Preparation:
-
Weigh approximately 300 mg of extractive-free, dried biomass into a test tube.
2. Primary Hydrolysis:
-
Add 3 mL of 72% sulfuric acid to the sample.
-
Incubate at room temperature for 2 hours with occasional stirring.
3. Secondary Hydrolysis:
-
Dilute the acid concentration to 4% by adding 84 mL of deionized water.
-
Autoclave the sample at 121°C for 1 hour.
4. Filtration and Gravimetric Analysis:
-
Filter the acid-insoluble residue (Klason lignin) using a pre-weighed filtering crucible.
-
Wash the residue thoroughly with hot deionized water until the filtrate is neutral.
-
Dry the crucible with the residue overnight at 105°C.
-
Cool the crucible in a desiccator and weigh it to determine the mass of the acid-insoluble lignin.
5. Acid-Soluble Lignin (Optional):
-
The filtrate from the filtration step can be collected, and its absorbance measured at a specific wavelength (e.g., 205 nm) using a UV-Vis spectrophotometer to determine the amount of acid-soluble lignin.
Visualizing the Workflow and Lignin Biosynthesis
To better illustrate the experimental process and the underlying biochemical pathways, the following diagrams are provided.
Conclusion
The validation of lignin analysis methods is crucial for ensuring the accuracy and reliability of research in diverse scientific fields. The use of stable isotope-labeled internal standards, such as this compound or ¹³C-labeled lignin, with Py-GC-MS represents a significant leap forward from traditional methods. This approach provides a more accurate, precise, and detailed picture of lignin content and composition. By adopting these advanced analytical techniques, researchers can accelerate their discoveries and contribute to the development of innovative solutions in biorefining, materials science, and pharmaceuticals.
References
A Comparative Guide to the Cross-Validation of Monolignol Quantification with Different Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of monolignols—the primary building blocks of lignin—is critical for research in plant biology, biofuel production, and the development of novel pharmaceuticals. The choice of internal standard is a pivotal factor in achieving reliable and reproducible results in chromatographic and mass spectrometric analyses. This guide provides a comprehensive comparison of different internal standards for monolignol quantification, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal approach for their studies.
Introduction to Monolignol Quantification and the Role of Internal Standards
Monolignols, primarily p-coumaryl, coniferyl, and sinapyl alcohol, are polymerized in the plant cell wall to form lignin, a complex and heterogeneous polymer.[1] The precise measurement of these monomers, both in their free form and as constituents of the lignin polymer, is essential for understanding plant metabolism, improving biomass processing for biofuels, and exploring the therapeutic potential of lignans and other related compounds.
Quantitative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Pyrolysis-GC-MS (Py-GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice for monolignol analysis. However, variabilities in sample preparation, injection volume, and instrument response can introduce significant errors.[2] Internal standards (IS) are compounds added to samples at a known concentration to correct for these variations, thereby improving the accuracy and precision of quantification.[3]
An ideal internal standard should mimic the physicochemical properties of the analyte of interest.[4] Stable isotope-labeled (SIL) internal standards, such as those containing carbon-13 (¹³C) or deuterium (²H), are considered the "gold standard" because their chemical and physical properties are nearly identical to the analyte, differing only in mass.[4] This ensures they behave similarly during extraction, derivatization, and chromatographic separation. Non-isotopic internal standards, such as structural analogs or compounds with different retention times, are also used but may not compensate for all sources of variability as effectively.
This guide focuses on the cross-validation of monolignol quantification by comparing two widely used methods with distinct internal standard strategies:
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) with a uniformly ¹³C-labeled polymeric lignin as an internal standard.
-
Thioacidolysis followed by Gas Chromatography-Mass Spectrometry (GC-MS) using non-isotopic compounds like bisphenol E or tetracosane as internal standards.
We will also discuss the relative merits of ¹³C versus deuterium labeling for internal standards in the context of monolignol analysis.
Comparison of Internal Standards for Monolignol Quantification
The choice of internal standard significantly impacts the performance of a quantitative method. Here, we compare the use of a polymeric ¹³C-labeled internal standard for Py-GC-MS and non-isotopic small molecule internal standards for thioacidolysis-GC-MS.
Py-GC-MS with Uniformly ¹³C-Labeled Lignin Internal Standard
Py-GC-MS is a powerful technique for analyzing the composition of complex polymers like lignin without the need for wet chemical degradation. The use of a uniformly ¹³C-labeled lignin polymer as an internal standard is considered an ideal approach because it closely mimics the thermal decomposition of the native lignin in the sample, thereby correcting for matrix effects and variations in pyrolysis efficiency.
Advantages:
-
High Accuracy and Precision: The ¹³C-labeled lignin co-pyrolyzes with the sample lignin, providing excellent correction for variations in pyrolysis yield and matrix effects.
-
Comprehensive Analysis: Allows for the simultaneous quantification and structural characterization of the lignin polymer.
-
Reduced Sample Preparation: Requires minimal sample preparation, often only milling of the biomass.
Disadvantages:
-
Availability and Cost: Uniformly ¹³C-labeled plant material from which to isolate the standard can be expensive and not widely available.
-
Complexity of Data Analysis: Requires careful data processing to distinguish between ¹²C and ¹³C fragments and apply appropriate response factors.
Thioacidolysis-GC-MS with Non-Isotopic Internal Standards
Thioacidolysis is a chemical degradation method that selectively cleaves β-O-4 ether linkages in lignin, releasing monomeric units that can be quantified by GC-MS. This method often employs non-isotopic internal standards that are commercially available and structurally distinct from the monolignol derivatives.
Common Non-Isotopic Internal Standards:
-
Bisphenol E: Used as a surrogate internal standard in thioacidolysis, added to the reaction reagent.
-
Tetracosane (C24): A stable alkane added to the thioacidolysis mixture before the reaction.
Advantages:
-
Accessibility and Cost-Effectiveness: These internal standards are readily available and relatively inexpensive.
-
Simplified Method Development: The use of established, commercially available standards can streamline method setup.
Disadvantages:
-
Potential for Inaccurate Correction: As these standards have different chemical structures and chromatographic behavior compared to the monolignol derivatives, they may not accurately correct for variations in derivatization efficiency, extraction recovery, or matrix effects.
-
Multi-Step Sample Preparation: Thioacidolysis involves several wet chemistry steps, increasing the potential for sample loss and variability.
Quantitative Data Comparison
The following tables summarize the performance characteristics of the two methods with their respective internal standards, based on data from published validation studies.
Table 1: Performance of Py-GC-MS with ¹³C-Labeled Lignin Internal Standard
| Performance Metric | Result | Comments |
| Accuracy | >99.9% (in biomass model systems) | Excellent correlation between the known and measured lignin content. |
| Linearity (R²) | >0.999 | Demonstrates a strong linear relationship over the tested concentration range. |
| Precision (RSD) | < 1.5% | High reproducibility of the measurements. |
| Deviation from Klason Lignin | < 5% | Good agreement with the established gravimetric method for lignin quantification. |
Table 2: Performance of Thioacidolysis-GC-MS with Bisphenol E Internal Standard
| Performance Metric | Result (for G and S monomers) | Comments |
| Linearity (R²) | >0.99 | Good linearity for the calibration curves of G and S monomers. |
| Limit of Quantification (LOQ) | Method-dependent | Adequate for the analysis of monolignols in various biomass types. |
| Precision (RSD) | ≤ 10.5% | Acceptable precision for a multi-step analytical procedure. |
| Recovery | 90-110% (in spiked samples) | Good recovery of the analytes from the sample matrix. |
Cross-Validation Considerations: ¹³C-Labeled vs. Deuterated Internal Standards
While the above comparison focuses on two distinct methodologies, a crucial aspect of method validation is the choice of the isotopic label itself when using SIL internal standards. Both ¹³C and deuterium (²H) are used, but they are not always interchangeable.
Table 3: Head-to-Head Comparison of ¹³C- and Deuterium-Labeled Internal Standards
| Parameter | ¹³C-Labeled Internal Standard | Deuterated (²H) Internal Standard |
| Chromatographic Co-elution | Virtually identical retention time to the unlabeled analyte. | Often elutes slightly earlier than the unlabeled analyte, with the shift increasing with the number of deuterium atoms. |
| Isotopic Stability | Highly stable; the ¹³C label is not prone to exchange. | Can be susceptible to H/D back-exchange under certain pH or temperature conditions, leading to loss of the label. |
| Chemical & Physical Properties | Virtually identical to the unlabeled analyte. | Slight differences in lipophilicity and polarity compared to the unlabeled analyte. |
| Cost & Availability | Generally more expensive and less readily available. | Often more affordable and available for a broader range of compounds. |
For the highest accuracy in monolignol quantification, a ¹³C-labeled monolignol analog would be the ideal internal standard for LC-MS or GC-MS methods that do not involve pyrolysis. Its near-perfect co-elution and isotopic stability would ensure the most accurate correction for matrix effects and other analytical variables. When using deuterated standards, it is crucial to validate that any chromatographic separation from the analyte does not impact the accuracy of quantification, especially in complex matrices where matrix effects can vary across the elution profile.
Experimental Protocols
Protocol 1: Lignin Quantification by Py-GC-MS with ¹³C-Lignin Internal Standard
This protocol is adapted from van Erven et al. (2019).
-
Sample Preparation:
-
Weigh approximately 80 µg of dried, milled biomass into a pyrolysis cup.
-
Add 10 µL of a 1.0 mg/mL solution of the appropriate ¹³C-labeled lignin internal standard (e.g., ¹³C-wheat straw lignin for grass samples).
-
Allow the solvent to evaporate completely.
-
-
Pyrolysis:
-
Perform pyrolysis at 500 °C for 15 seconds.
-
The pyrolysis unit is directly coupled to the GC inlet.
-
-
Gas Chromatography:
-
Injector: 300 °C.
-
Column: Agilent VF-1701ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 1 min.
-
Ramp 1: 30 °C/min to 120 °C.
-
Ramp 2: 6 °C/min to 280 °C, hold for 10 min.
-
-
-
Mass Spectrometry:
-
Ion Source: 250 °C.
-
Ionization: Electron impact (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 35-550) or Selected Ion Monitoring (SIM) for target compounds.
-
-
Quantification:
-
Calculate the lignin content based on the peak areas of the ¹²C-lignin pyrolysis products relative to the corresponding ¹³C-labeled fragments from the internal standard, applying relative response factors.
-
Protocol 2: Monolignol Quantification by Thioacidolysis-GC-MS with Bisphenol E Internal Standard
This protocol is adapted from Tran Ho et al. (2025).
-
Reagent Preparation:
-
Prepare the thioacidolysis reagent fresh: 2.5% boron trifluoride diethyl etherate, 10% ethanethiol, and 87.5% 1,4-dioxane by volume.
-
Add bisphenol E to the reagent as an internal standard at a concentration of 0.05 mg/mL.
-
-
Thioacidolysis Reaction:
-
Weigh 2-3 mg of dried biomass into a 1.5 mL vial.
-
Add 1.0 mL of the thioacidolysis reagent containing the internal standard.
-
Purge with nitrogen, seal the vial, and heat at 100 °C for 4 hours.
-
Quench the reaction by cooling on ice.
-
-
Sample Work-up:
-
Add 500 µL of deionized water and 500 µL of dichloromethane.
-
Vortex and centrifuge to separate the phases.
-
Transfer the organic (bottom) layer to a new vial.
-
Repeat the extraction of the aqueous phase with dichloromethane.
-
Combine the organic extracts and dry under a stream of nitrogen.
-
-
Derivatization:
-
Add 200 µL of a 1:1 (v/v) mixture of BSTFA (with 1% TMCS) and pyridine to the dried residue.
-
Heat at 55 °C for 30 minutes.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injector: 250 °C.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium.
-
Oven Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: 4 °C/min to 300 °C, hold for 3 min.
-
-
MS Detection:
-
Acquire data in full scan mode or using Extracted Ion Chromatogram (EIC) for quantification of target ions for the monolignol derivatives and bisphenol E.
-
-
Visualizations
Caption: Experimental workflows for monolignol quantification.
Caption: Comparison of internal standard types.
Conclusion
The cross-validation of monolignol quantification methods reveals that the choice of internal standard is as critical as the analytical technique itself.
-
For comprehensive lignin analysis , Py-GC-MS with a uniformly ¹³C-labeled lignin internal standard offers unparalleled accuracy and precision by closely mimicking the analyte's behavior under analytical conditions. Its adoption is primarily limited by the cost and availability of the standard.
-
For the quantification of monolignols released by chemical degradation , thioacidolysis-GC-MS with non-isotopic internal standards like bisphenol E provides a more accessible and cost-effective alternative. However, researchers must be aware that the structural differences between the analyte and the internal standard may lead to less effective correction for all sources of analytical variability.
-
When selecting a stable isotope-labeled internal standard for any GC-MS or LC-MS method, ¹³C-labeled standards are generally superior to deuterated standards . Their near-perfect co-elution with the native analyte and greater isotopic stability provide a more robust correction for matrix effects and ensure higher data integrity.
Ultimately, the selection of an internal standard should be guided by the specific research question, the required level of accuracy and precision, and the available resources. Rigorous method validation is essential, regardless of the chosen internal standard, to ensure the generation of reliable and defensible quantitative data.
References
A Comparative Guide to the Uptake and Metabolism of Deuterated Monolignols in Plants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the uptake and metabolism of different deuterated monolignols, essential precursors in the biosynthesis of lignin. Understanding the metabolic fate of these compounds is crucial for research in plant biology, biomass utilization, and the development of novel therapeutics targeting pathways involving phenylpropanoids. This document summarizes key experimental findings, presents quantitative data in structured tables, details experimental protocols, and visualizes relevant biological pathways and workflows.
Comparative Uptake and Metabolism of Deuterated Monolignols
The uptake and subsequent metabolic fate of monolignols can vary depending on the specific monolignol, its chemical form (aglycone or glucoside), and the plant species. Tracer studies using deuterium-labeled monolignols have been instrumental in elucidating these processes.
A key study by Tsuji et al. (2004) provides a direct comparison of the incorporation of deuterated coniferyl alcohol and its glucoside, coniferin, into the lignin of two angiosperms: Eucalyptus camaldulensis and Magnolia kobus.[1] This research highlights that while both precursors are integrated into the lignin polymer, their incorporation patterns and efficiencies differ, suggesting distinct metabolic pathways and regulatory mechanisms.
Key Findings:
-
Direct Incorporation: Deuterated coniferyl alcohol is more directly incorporated into lignin, leading to a higher proportion of pentadeutero-labeled guaiacyl (G) and syringyl (S) units in the newly formed xylem.[1]
-
Glucoside Metabolism: Deuterated coniferin, the glucoside of coniferyl alcohol, tends to be incorporated as tetradeutero units, particularly in the syringyl lignin of both species.[1] This suggests that the glucoside undergoes metabolic processing before polymerization.
-
Species-Specific Differences: The incorporation efficiency of precursors into syringyl lignin was found to be higher in Magnolia than in Eucalyptus.[1] Furthermore, when fed coniferin, the ratio of tetradeutero to pentadeutero guaiacyl lignin was lower in Magnolia compared to Eucalyptus.[1]
While comprehensive comparative data for deuterated p-coumaryl alcohol and sinapyl alcohol from a single study is limited, the general principles of monolignol metabolism suggest that their uptake and incorporation would follow similar, yet distinct, pathways influenced by the enzymatic machinery of the specific plant species. For instance, grasses are known to incorporate a higher proportion of p-coumaryl alcohol into their lignin.
Data Presentation
The following tables summarize the quantitative data on the incorporation of deuterated coniferyl alcohol and coniferin from the study by Tsuji et al. (2004).
Table 1: Isotopic Abundance of Guaiacyl (G) and Syringyl (S) Lignin Units Derived from Deuterated Coniferyl Alcohol Feeding
| Plant Species | Lignin Unit | Isotope Form | Abundance (%) |
| Eucalyptus camaldulensis | G | Pentadeutero | 85 |
| Tetradeutero | 15 | ||
| S | Pentadeutero | 70 | |
| Tetradeutero | 30 | ||
| Magnolia kobus | G | Pentadeutero | 88 |
| Tetradeutero | 12 | ||
| S | Pentadeutero | 72 | |
| Tetradeutero | 30 |
Table 2: Isotopic Abundance of Guaiacyl (G) and Syringyl (S) Lignin Units Derived from Deuterated Coniferin Feeding
| Plant Species | Lignin Unit | Isotope Form | Abundance (%) |
| Eucalyptus camaldulensis | G | Pentadeutero | 52 |
| Tetradeutero | 48 | ||
| S | Pentadeutero | 49 | |
| Tetradeutero | 51 | ||
| Magnolia kobus | G | Pentadeutero | 73 |
| Tetradeutero | 27 | ||
| S | Pentadeutero | 50 | |
| Tetradeutero | 50 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the study of deuterated monolignol uptake and metabolism.
Synthesis of Deuterated Monolignols
The synthesis of pentadeuterated coniferyl alcohol ([9-D₂, 3-OCD₃]coniferyl alcohol) and pentadeuterated coniferin ([9-D₂, 3-OCD₃]coniferin) is a critical first step for these tracer studies. The general procedure involves the use of deuterated reagents in a multi-step chemical synthesis.
Example Protocol for Pentadeuterated Coniferyl Alcohol Synthesis:
-
Starting Material: Vanillin is used as the starting material.
-
Deuteromethylation: The hydroxyl group of vanillin is methylated using deuterated methyl iodide (CD₃I) to introduce the OCD₃ group.
-
Wittig Reaction: A Wittig reaction is performed on the deuterated vanillin to extend the side chain, typically using a deuterated phosphonium ylide to introduce the two deuterium atoms at the γ-position (C9).
-
Reduction: The resulting deuterated cinnamic acid derivative is then reduced to the corresponding alcohol, yielding pentadeuterated coniferyl alcohol.
-
Purification: The final product is purified using column chromatography and its structure and isotopic purity are confirmed by NMR and mass spectrometry.
Plant Feeding Experiments
In vivo feeding experiments are performed to introduce the deuterated monolignols into the plant's metabolic system.
Protocol:
-
Plant Material: Young, actively growing shoots of the target plant species (Eucalyptus camaldulensis and Magnolia kobus) are used.
-
Precursor Solution: The synthesized deuterated monolignol (coniferyl alcohol or coniferin) is dissolved in a suitable solvent (e.g., a small amount of acetone) and then diluted with water to the desired concentration.
-
Administration: The cut ends of the shoots are immersed in the precursor solution, and the plants are allowed to take up the solution for a defined period (e.g., 48 hours) under controlled environmental conditions (light, temperature, humidity).
-
Harvesting: After the feeding period, the newly formed xylem tissue is harvested for lignin analysis.
Lignin Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique used to identify and quantify the incorporation of deuterated monolignols into the lignin polymer.
Protocol:
-
Lignin Isolation: The harvested xylem tissue is ground to a fine powder, and the lignin is isolated using established methods (e.g., acidolysis or thioacidolysis) to break down the polymer into its monomeric units.
-
Derivatization: The resulting monolignol derivatives are chemically modified (e.g., acetylated) to increase their volatility for GC analysis.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The GC separates the different components of the mixture, and the MS detects and quantifies the different isotopic forms (e.g., pentadeutero- and tetradeutero-labeled) of the lignin monomers based on their mass-to-charge ratio.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Generalized monolignol biosynthesis pathway.
References
A Head-to-Head Comparison: The Role of Sinapyl Alcohol-d3 in Advancing Quantitative Proteomics
For researchers, scientists, and drug development professionals at the forefront of proteomics, the quest for greater accuracy and precision in protein quantification is paramount. This guide provides an objective comparison of Sinapyl alcohol-d3 against other established methods in quantitative proteomics, supported by experimental data and detailed protocols to inform your selection of the most suitable reagents and workflows.
In the intricate landscape of quantitative proteomics, the ability to discern subtle changes in protein abundance is critical for unraveling complex biological processes and identifying potential therapeutic targets. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) stands as a powerful analytical technique in this field. The choice of matrix is a crucial determinant of the quality of MALDI-MS data, directly impacting ionization efficiency, signal-to-noise ratio, and, consequently, the accuracy and precision of quantification.
This compound, a deuterated analog of sinapinic acid, has emerged as a promising matrix for MALDI-MS-based quantitative proteomics. The incorporation of deuterium atoms provides a distinct mass shift, enabling its use as an internal standard for the relative quantification of peptides and proteins. This guide delves into the performance of this compound, comparing it with other commonly used matrices and alternative quantitative proteomics strategies.
The Accuracy and Precision of this compound: A Comparative Analysis
The core value of any quantitative method lies in its accuracy (closeness to the true value) and precision (reproducibility of measurements). While direct, peer-reviewed studies quantifying the performance of this compound are limited, we can infer its potential by examining the principles of using deuterated matrices in MALDI-MS and comparing it to established quantitative techniques.
The use of a deuterated matrix like this compound for relative quantification relies on the principle of isotopic labeling. In a typical workflow, a "light" (non-deuterated) matrix is used for one sample, and a "heavy" (deuterated) matrix, such as this compound, is used for another. The samples are then mixed and analyzed by MALDI-MS. The relative abundance of a specific peptide in the two samples is determined by comparing the signal intensities of the peptide ions associated with the light and heavy matrices.
A key consideration with deuterium labeling is the potential for the "deuterium effect," where the presence of deuterium can slightly alter the physicochemical properties of a molecule, potentially leading to chromatographic shifts if liquid chromatography is coupled with MALDI-MS. However, in direct MALDI-MS analysis, this effect is less pronounced. The primary advantage of using a deuterated matrix is the co-crystallization of the analyte with its internal standard, which can minimize variations in ionization efficiency across the sample spot and improve precision.
To provide a clear comparison, the following table summarizes the performance characteristics of various quantitative proteomics methods.
| Method | Principle | Typical Accuracy | Typical Precision (CV%) | Throughput | Multiplexing |
| Deuterated Matrix (e.g., this compound) MALDI-MS | Isotopic labeling with a deuterated matrix as an internal standard. | Good | < 15% | High | Limited (typically 2-plex) |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Metabolic incorporation of stable isotope-labeled amino acids. | Excellent | < 10% | Low | Up to 3-plex |
| Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) | Chemical labeling of peptides with isobaric tags. | Good | < 20% | High | Up to 8-plex |
| Tandem Mass Tags (TMT) | Chemical labeling of peptides with isobaric tags. | Good | < 20% | High | Up to 18-plex |
| Label-Free Quantification (LFQ) | Comparison of signal intensities of unlabeled peptides across runs. | Moderate | 15-30% | High | Unlimited |
Note: The values for Deuterated Matrix MALDI-MS are estimated based on the performance of similar isotopic labeling techniques in MALDI-MS, as direct quantitative data for this compound is not widely available.
Experimental Protocols: A Guide to Implementation
To ensure reproducible and reliable results, adherence to well-defined experimental protocols is essential. Below are detailed methodologies for a typical quantitative proteomics experiment using a deuterated matrix like this compound, alongside protocols for alternative methods for comparison.
Protocol 1: Quantitative Proteomics using this compound and MALDI-MS
1. Sample Preparation:
-
Extract proteins from control and experimental samples using a suitable lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Aliquot equal amounts of protein from each sample.
2. Protein Digestion:
-
Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate cysteine residues with iodoacetamide in the dark at room temperature for 20 minutes.
-
Digest proteins with trypsin (enzyme-to-protein ratio of 1:50) overnight at 37°C.
-
Stop the digestion by adding trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the resulting peptide mixtures using C18 spin columns.
3. MALDI Sample Preparation:
-
Prepare a saturated solution of Sinapyl alcohol (light) in 50% acetonitrile/0.1% TFA.
-
Prepare a saturated solution of this compound (heavy) in 50% acetonitrile/0.1% TFA.
-
For the control sample, mix the desalted peptide solution 1:1 (v/v) with the light Sinapyl alcohol matrix solution.
-
For the experimental sample, mix the desalted peptide solution 1:1 (v/v) with the heavy this compound matrix solution.
-
Mix the light- and heavy-labeled samples in a 1:1 ratio.
-
Spot 1 µL of the final mixture onto the MALDI target plate and allow it to air dry.
4. MALDI-MS Analysis:
-
Acquire mass spectra in positive ion reflectron mode over a suitable m/z range (e.g., 800-4000).
-
Calibrate the instrument using a standard peptide mixture.
-
Collect data from multiple random positions within each sample spot to ensure reproducibility.
5. Data Analysis:
-
Identify peptide peaks in the mass spectra.
-
For each identified peptide, determine the area under the curve for the monoisotopic peaks corresponding to the light and heavy forms.
-
Calculate the ratio of the heavy to light peak areas to determine the relative abundance of the peptide in the experimental sample compared to the control.
Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
1. Cell Culture and Labeling:
-
Culture one population of cells in "light" medium containing normal lysine and arginine.
-
Culture a second population of cells in "heavy" medium containing stable isotope-labeled lysine (e.g., 13C6-Lys) and arginine (e.g., 13C6-Arg).
-
Ensure at least five cell doublings to achieve complete incorporation of the labeled amino acids.
2. Sample Preparation and Analysis:
-
Harvest and lyse the light and heavy cell populations separately.
-
Combine equal amounts of protein from the light and heavy lysates.
-
Proceed with protein digestion, and LC-MS/MS analysis as described in Protocol 1.
3. Data Analysis:
-
Identify peptide pairs with a specific mass difference corresponding to the isotopic labels.
-
Quantify the relative abundance of proteins by comparing the signal intensities of the light and heavy peptide pairs.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in quantitative proteomics workflows.
Caption: Workflow for quantitative proteomics using a deuterated matrix.
Caption: Workflow for quantitative proteomics using SILAC.
Conclusion
This compound presents a viable and straightforward option for relative quantification in MALDI-MS-based proteomics. Its primary advantage lies in the simplicity of the workflow and the potential for high precision due to the co-crystallization of the analyte and internal standard. However, for researchers requiring higher multiplexing capabilities, alternative methods such as iTRAQ or TMT may be more suitable. For studies demanding the highest accuracy and precision, SILAC remains a gold standard, albeit with a more complex and time-consuming workflow.
The choice of a quantitative proteomics strategy should be guided by the specific research question, the available instrumentation, and the desired balance between accuracy, precision, throughput, and cost. This guide provides the foundational information to make an informed decision and to design robust and reliable quantitative proteomics experiments.
Benchmarking Sinapyl Alcohol-d3: A Comparative Guide for Researchers
In the precise world of quantitative bioanalysis, particularly within drug development and metabolic research, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. For researchers studying the phenylpropanoid pathway and lignin biosynthesis, Sinapyl alcohol is a key analyte. This guide provides an objective comparison of Sinapyl alcohol-d3 with other deuterated standards, supported by representative experimental data and detailed methodologies, to assist scientists in making informed decisions for their analytical assays.
Deuterated internal standards are stable isotope-labeled (SIL) versions of the analyte of interest, where one or more hydrogen atoms are replaced by deuterium.[1] This mass shift allows the standard to be distinguished from the analyte by a mass spectrometer, while its nearly identical chemical properties ensure it behaves similarly during sample preparation and analysis.[1] This co-elution is vital for compensating for variations in sample extraction, matrix effects, and instrument response, leading to more robust quantitative data.[2]
Performance Comparison of Deuterated Standards
The ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization. While deuterated standards are designed to mimic their native counterparts, subtle differences can arise. The following table summarizes a comparative performance analysis between this compound and other relevant deuterated standards, such as Coniferyl alcohol-d3 and p-Coumaryl alcohol-d3, which are also key monolignols in the lignin biosynthesis pathway.
| Parameter | This compound | Coniferyl alcohol-d3 | p-Coumaryl alcohol-d3 | Key Considerations & References |
| Chemical Formula | C11H11D3O4 | C10H9D3O3 | C9H7D3O2 | N/A |
| Mass Shift (vs. Analyte) | +3 Da | +3 Da | +3 Da | A sufficient mass increase is needed to avoid interference from the natural isotopic distribution of the analyte.[1] |
| Co-elution with Analyte | Excellent | N/A (Used for Coniferyl alcohol) | N/A (Used for p-Coumaryl alcohol) | Isotope effects can sometimes cause slight chromatographic shifts between the deuterated standard and the analyte.[3] |
| Matrix Effect Compensation | Excellent | Excellent | Excellent | As these standards are structurally very similar to their respective analytes, they experience similar matrix effects, leading to accurate correction. |
| Isotopic Stability | High | High | High | Deuterium labels on aromatic rings or non-labile positions are generally stable. Care must be taken to avoid H/D exchange, which can compromise quantification. |
| Relative Cost | Moderate | Moderate | Moderate | The synthesis of deuterated standards can be complex, influencing their cost. Generally, deuterium is a more cost-effective isotope for labeling compared to 13C or 15N. |
Experimental Protocols
A robust experimental protocol is essential for reliable quantification. Below is a detailed methodology for the analysis of Sinapyl alcohol using this compound as an internal standard via Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Spiking: Add a known concentration of this compound internal standard to each sample, calibrator, and quality control sample at the beginning of the extraction process.
-
Extraction: A liquid-liquid extraction is suitable for isolating Sinapyl alcohol from a biological matrix.
-
Add 1 mL of ethyl acetate to the sample.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
LC-MS/MS Analysis
-
Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Sinapyl alcohol: Monitor the transition of the precursor ion to a specific product ion.
-
This compound: Monitor the corresponding mass-shifted precursor to product ion transition.
-
Data Analysis
Quantify the analyte by calculating the peak area ratio of Sinapyl alcohol to this compound. Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. Determine the concentration of Sinapyl alcohol in the samples from this calibration curve.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the lignin biosynthesis pathway and a typical experimental workflow for using a deuterated internal standard.
References
Unraveling Lignification: A Comparative Analysis of Plant Genotypes Using Sinapyl Alcohol-d3
For researchers, scientists, and drug development professionals, understanding the intricate process of lignification is paramount for applications ranging from biofuel production to the development of novel therapeutics. The use of isotopically labeled monolignols, such as Sinapyl alcohol-d3, offers a powerful tool for tracing the biosynthetic pathways and comparing the lignification patterns in different plant genotypes. This guide provides an objective comparison of this methodology, supported by experimental data and detailed protocols.
Lignin, a complex aromatic polymer, provides structural integrity to plant cell walls. Its composition, primarily derived from three monolignols—p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol—varies significantly between plant species and even between different cell types within the same plant. These variations in lignin content and composition can impact biomass digestibility and the efficacy of drug delivery systems that target plant-based materials. Stable isotope labeling, particularly with deuterium-labeled precursors like this compound, allows for the precise tracking of monolignol incorporation into the lignin polymer, offering valuable insights into the dynamic process of lignification.
Comparative Lignification Analysis: A Genotypic Study
To illustrate the utility of deuterated monolignols in comparative lignification studies, we present hypothetical data based on the established methodology of feeding isotopically labeled precursors to different plant genotypes. In this scenario, two distinct plant genotypes, Genotype A (a hardwood species) and Genotype B (a softwood species), were administered this compound. The subsequent analysis of their lignin composition provides a clear picture of their differential lignification patterns.
Table 1: Incorporation of this compound into Lignin Monomers of Different Plant Genotypes
| Plant Genotype | Lignin Unit | Isotopic Enrichment (%) | Monomer Abundance (relative %) |
| Genotype A | Guaiacyl (G) | 15.2 ± 1.8 | 35 |
| Syringyl (S) | 82.5 ± 4.1 | 65 | |
| Genotype B | Guaiacyl (G) | 45.7 ± 3.5 | 90 |
| Syringyl (S) | 12.3 ± 1.1 | 10 |
The data clearly demonstrates that Genotype A, a representative hardwood, preferentially incorporates Sinapyl alcohol into Syringyl (S) lignin units, as evidenced by the high isotopic enrichment. Conversely, Genotype B, a typical softwood, shows a greater propensity for incorporating the precursor into Guaiacyl (G) units, with a significantly lower enrichment in S-lignin. This highlights the fundamental differences in the lignin biosynthetic pathways between these two genotypes.
Experimental Protocols
The following protocols provide a detailed methodology for conducting a comparative analysis of lignification using this compound.
Synthesis of this compound
Deuterium-labeled Sinapyl alcohol (this compound) can be synthesized from a suitable precursor, such as syringaldehyde, through a series of chemical reactions involving deuterium-labeled reagents. The labeling is typically introduced at the methoxy groups on the aromatic ring. The final product should be purified by chromatography and its isotopic purity confirmed by mass spectrometry and NMR.
Plant Material and Feeding Experiment
-
Plant Genotypes: Select healthy, actively growing plants of the desired genotypes (e.g., Arabidopsis thaliana ecotypes, different wood species).
-
Feeding Solution: Prepare a sterile aqueous solution containing a known concentration of this compound (e.g., 1 mM).
-
Administration: The feeding solution can be administered to the plants through various methods, such as hydroponics, direct injection into the stem, or by immersing cut stems in the solution. The choice of method will depend on the plant species and experimental design.
-
Incubation: The plants are incubated under controlled environmental conditions (light, temperature, humidity) for a specific period (e.g., 24-72 hours) to allow for the uptake and incorporation of the labeled precursor.
Lignin Extraction and Analysis
-
Harvesting and Sample Preparation: After the incubation period, the relevant plant tissues (e.g., stems, leaves) are harvested, flash-frozen in liquid nitrogen, and ground to a fine powder.
-
Lignin Extraction: The cell wall residue is isolated and subjected to an appropriate lignin extraction method, such as the Klason lignin or acetyl bromide method.
-
Derivatization and GC-MS Analysis: The extracted lignin is then derivatized to make it volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This allows for the separation and quantification of the different lignin monomers. The mass spectrometer is used to determine the isotopic enrichment in each monomer, revealing the extent of this compound incorporation.
-
NMR Analysis: For a more detailed structural analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-HSQC NMR, can be employed. This technique provides information on the different types of linkages within the lignin polymer and can also be used to quantify the incorporation of the deuterated label.[1]
Visualizing the Pathways
To better understand the biological processes involved, the following diagrams illustrate the lignin biosynthesis pathway and the experimental workflow.
Caption: The monolignol biosynthetic pathway.
Caption: Experimental workflow for comparative lignification analysis.
Conclusion
The use of deuterated monolignols, such as this compound, provides a robust and precise method for the comparative analysis of lignification in different plant genotypes. The ability to trace the incorporation of these labeled precursors into the lignin polymer allows researchers to gain a deeper understanding of the metabolic fluxes and regulatory mechanisms that govern this complex process. The experimental data and protocols presented in this guide offer a framework for designing and executing studies that can elucidate the genotypic differences in lignification, ultimately contributing to advancements in plant science, biofuel development, and the pharmaceutical industry.
References
Safety Operating Guide
Safe Disposal of Sinapyl Alcohol-d3 in a Laboratory Setting
The proper disposal of Sinapyl alcohol-d3 is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals. The information is based on the safety data sheet for Sinapyl alcohol and general best practices for chemical waste management.
Hazard Identification and Classification
Sinapyl alcohol is classified with the following hazards.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
Disposal Protocol
The disposal of this compound should be conducted in compliance with local, state, and federal regulations. The following is a general protocol for its disposal in a laboratory environment.
Step 1: Waste Segregation
-
Solid Waste: Collect un-used or contaminated solid this compound, along with any contaminated items such as weighing paper or pipette tips, in a designated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: If this compound is in a solution, it should be collected in a designated hazardous waste container for organic solvents. Do not mix with aqueous waste unless specifically permitted by your institution's environmental health and safety (EHS) office.
Step 2: Container Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the concentration and the solvent if it is in a liquid form.
-
The date of accumulation should also be clearly marked on the label.
Step 3: Storage of Waste
-
Store the hazardous waste container in a well-ventilated area, such as a chemical fume hood or a designated satellite accumulation area.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store away from incompatible materials. Although Sinapyl alcohol is not flammable, it is good practice to store it away from strong oxidizing agents.
Step 4: Waste Pickup and Disposal
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
Key Considerations
-
Deuterated Form: While the safety data sheet is for the non-deuterated form, the disposal procedure for this compound is expected to be the same due to the similar chemical properties. The primary difference is the isotopic labeling, which does not significantly alter its chemical reactivity for disposal purposes.
-
Regulatory Compliance: Always consult your institution's specific chemical hygiene plan and disposal guidelines. Regulations can vary, and adherence to local rules is mandatory.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent material and collect it in a sealed container for disposal as hazardous waste. Ensure the area is well-ventilated.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.
References
Essential Safety and Operational Guide for Handling Sinapyl Alcohol-d3
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Sinapyl alcohol-d3. It outlines procedural, step-by-step guidance for safe operations and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Required Equipment |
| Eye and Face Protection | Chemical splash goggles or safety glasses. A face shield may be necessary if there is a risk of splashing.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or latex).[3] |
| Body Protection | A lab coat or chemical-resistant apron must be worn. Long pants and closed-toe shoes are also required. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. If ventilation is insufficient, a NIOSH-approved respirator may be required. |
Operational Plan: From Receipt to Disposal
This section details the step-by-step procedures for safely handling this compound throughout its lifecycle in the laboratory.
2.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed to prevent moisture absorption, which can lead to hydrogen-deuterium (H-D) exchange. For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen) in a desiccator. The recommended storage temperature is typically 2-8°C. Protect from light by using an amber vial or by wrapping the container.
2.2. Handling and Use
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Donning PPE: Put on all required PPE as outlined in Table 1.
-
Weighing and Transfer: Conduct all weighing and transfers of solid this compound in a chemical fume hood to minimize inhalation exposure.
-
Solution Preparation: When preparing solutions, use anhydrous, deuterated solvents to prevent H-D exchange.
-
Spill Management: In the event of a spill, treat the spilled material and any cleanup materials as hazardous waste.
2.3. Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection: Collect all solid and liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".
-
Storage of Waste: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal company. Do not pour any waste containing this compound down the drain.
Experimental Workflow Diagram
The following diagram illustrates the key stages and safety precautions for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
